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Acarbose-d4

Cat. No.: B1150844
M. Wt: 649.6 g/mol
InChI Key: CEMXHAPUFJOOSV-GYNHLCRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acarbose-d4 is a high-purity, deuterium-labeled stable isotope of Acarbose, specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses. Its incorporation of four deuterium atoms provides a consistent mass shift from the native compound, enabling highly accurate and reliable measurement of Acarbose concentration in complex biological matrices such as plasma, serum, and tissue homogenates. This is critical for advanced pharmacokinetic and metabolic studies. The parent compound, Acarbose, is an alpha-glucosidase inhibitor that acts locally in the gastrointestinal tract. It functions as a competitive, reversible inhibitor of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes . By delaying the digestion of complex carbohydrates and disaccharides into absorbable monosaccharides, Acarbose attenuates postprandial hyperglycemia (blood glucose peaks) . Its mechanism of action is distinct from insulin-secreting or insulin-sensitizing drugs, making it a compound of significant interest in diabetes research . Researchers utilize this compound to investigate the absorption, distribution, metabolism, and excretion (ADME) profile of Acarbose. Although less than 2% of the parent drug is absorbed systemically , precise quantification is essential. Acarbose is metabolized exclusively within the gastrointestinal tract by digestive enzymes and intestinal bacteria, with numerous metabolites identified . The primary value of this compound lies in ensuring analytical precision in studies exploring these complex metabolic pathways and in pre-clinical research aimed at understanding the drug's effects on glycemic control, insulin sensitivity, and potential applications in weight management . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H43NO18 B1150844 Acarbose-d4

Properties

Molecular Formula

C25H43NO18

Molecular Weight

649.6 g/mol

IUPAC Name

4-[6-[dideuterio(hydroxy)methyl]-5-[5-[[3-[dideuterio(hydroxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3/i3D2,6D2

InChI Key

CEMXHAPUFJOOSV-GYNHLCRSSA-N

Synonyms

O-4,6-Dideoxy-4-[[[1S-(1α,4α,5β,6α)]-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl-(1-4)-O-α-D-glucopyranosyl-(1-4)-D-glucose-d4;  Glucobay-d4;  Prandase-d4;  Precose-d4; 

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Purification of Acarbose-d4: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose, a potent α-glucosidase inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus. Its deuterated analog, Acarbose-d4, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, addressing the core requirements of researchers and drug development professionals. Due to the limited availability of a complete, detailed chemical synthesis protocol for this compound in publicly accessible literature, this guide focuses on the known biosynthetic pathways of Acarbose and established purification methodologies for the parent compound, which can be adapted for its deuterated counterpart.

Biosynthesis of Acarbose: The Natural Blueprint

The biosynthesis of Acarbose is a complex enzymatic process occurring in microorganisms, primarily of the genus Actinoplanes. Understanding this natural pathway provides a foundation for potential chemo-enzymatic or fully synthetic approaches to this compound. The core structure of Acarbose is a pseudotetrasaccharide, and its biosynthesis involves the assembly of several key precursors.

A critical intermediate in the biosynthesis of the valienamine moiety of Acarbose is 2-epi-5-epi-valiolone. While a complete synthetic route for this compound is not detailed in the literature, the synthesis of isotopically labeled analogs of 2-epi-5-epi-valiolone has been reported, suggesting a potential strategy for introducing deuterium labels into the core structure.

Biosynthetic Pathway of Acarbose

Acarbose_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Structure Synthesis cluster_assembly Final Assembly Sedoheptulose-7-phosphate Sedoheptulose-7-phosphate 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone Sedoheptulose-7-phosphate->2-epi-5-epi-valiolone Multiple enzymatic steps dTDP-glucose dTDP-glucose dTDP-4-amino-4,6-dideoxy-D-glucose dTDP-4-amino-4,6-dideoxy-D-glucose dTDP-glucose->dTDP-4-amino-4,6-dideoxy-D-glucose Enzymatic modification Valienamine moiety Valienamine moiety 2-epi-5-epi-valiolone->Valienamine moiety Acarbose Core Acarbose Core Valienamine moiety->Acarbose Core dTDP-4-amino-4,6-dideoxy-D-glucose->Acarbose Core Acarbose Acarbose Acarbose Core->Acarbose Glycosyltransferases

Caption: Simplified biosynthetic pathway of Acarbose.

Challenges in the Chemical Synthesis of this compound

The total chemical synthesis of a complex oligosaccharide like Acarbose is a formidable challenge, further complicated by the need for stereospecific deuterium incorporation. A hypothetical synthetic strategy would likely involve:

  • Synthesis of a Deuterated Precursor: Preparation of a deuterated analog of a key building block, such as a deuterated glucose or valienamine derivative.

  • Glycosylation Reactions: Stepwise and stereocontrolled assembly of the monosaccharide units.

  • Functional Group Manipulations: Protection and deprotection of various functional groups throughout the synthesis.

  • Final Assembly: Formation of the crucial C-N bond linking the pseudo-glycosidic moiety.

Given the lack of a published detailed protocol, researchers would need to develop a novel synthetic route, likely drawing inspiration from the synthesis of other complex oligosaccharides and utilizing modern techniques for isotopic labeling.

Purification of Acarbose: Established Methodologies

While a specific purification protocol for synthetically derived this compound is not available, the methods used for purifying Acarbose from fermentation broths provide a robust starting point. These techniques are designed to separate the target molecule from a complex mixture of related impurities and media components.

General Purification Workflow

Purification_Workflow Crude Acarbose Solution Crude Acarbose Solution Filtration Filtration Crude Acarbose Solution->Filtration Remove particulates Ion Exchange Chromatography Ion Exchange Chromatography Filtration->Ion Exchange Chromatography Capture and initial purification Flash Chromatography Flash Chromatography Ion Exchange Chromatography->Flash Chromatography Separation from impurities Further Purification (Optional) Further Purification (Optional) Flash Chromatography->Further Purification (Optional) e.g., Size Exclusion Pure Acarbose Pure Acarbose Flash Chromatography->Pure Acarbose Further Purification (Optional)->Pure Acarbose

Caption: General workflow for Acarbose purification.

Experimental Protocols for Purification

The following are generalized protocols based on established methods for purifying Acarbose from fermentation products. These would require optimization for a synthetic this compound sample.

1. Ion Exchange Chromatography

  • Principle: This technique separates molecules based on their net charge. Acarbose, being a secondary amine, is positively charged at acidic to neutral pH and can be captured by a cation exchange resin.

  • Stationary Phase: Strong cation exchange resins (e.g., sulfopropyl-based) are commonly employed.

  • Mobile Phase:

    • Loading/Washing: Deionized water or a low concentration buffer to wash away unbound impurities.

    • Elution: A gradient of increasing salt concentration (e.g., NaCl or NH4Cl) or a pH gradient is used to elute the bound Acarbose.

  • Typical Procedure:

    • Equilibrate the cation exchange column with the starting buffer.

    • Load the crude this compound solution (dissolved in a suitable aqueous solvent and pH adjusted).

    • Wash the column with the starting buffer until the absorbance at 210 nm returns to baseline.

    • Elute the bound this compound using a linear gradient of the elution buffer.

    • Collect fractions and analyze for the presence of this compound using an appropriate method (e.g., LC-MS).

2. Flash Chromatography

  • Principle: A rapid form of column chromatography that utilizes pressure to drive the mobile phase through the stationary phase, allowing for faster separations. For a polar compound like Acarbose, normal-phase or hydrophilic interaction liquid chromatography (HILIC) modes are suitable.

  • Stationary Phase: Silica gel, amino-propylated silica, or other polar stationary phases.

  • Mobile Phase: A mixture of a polar solvent (e.g., water or methanol) and a less polar organic solvent (e.g., acetonitrile). The gradient is typically run from high organic to high aqueous content.

  • Typical Procedure:

    • Equilibrate the flash chromatography column with the initial mobile phase composition.

    • Dissolve the partially purified this compound in a small volume of the initial mobile phase or a compatible solvent.

    • Load the sample onto the column.

    • Run a gradient of increasing polarity to elute the this compound.

    • Monitor the eluent using a suitable detector (e.g., UV at low wavelength or an evaporative light scattering detector) and collect fractions.

Quantitative Data from Unlabeled Acarbose Purification

The following table summarizes typical quantitative data obtained from the purification of unlabeled Acarbose from fermentation broth. These values can serve as a benchmark for the development of a purification process for this compound.

Purification StepPurity (%)Recovery (%)Reference Method
Crude Fermentation Broth <10-HPLC-UV
After Ion Exchange 50-7080-90Cation Exchange Chromatography
After Flash Chromatography >9570-85Normal-Phase or HILIC Flash Chromatography
Final Product >98OverallCombination of chromatographic techniques

Note: The recovery rates are estimates and can vary significantly based on the specific conditions and scale of the purification.

Conclusion

While a detailed, publicly available protocol for the total chemical synthesis of this compound is currently lacking, this guide provides a framework for approaching its preparation and purification. The biosynthesis of Acarbose offers insights into potential synthetic strategies, particularly for the stereospecific introduction of deuterium. Furthermore, the well-established methods for purifying Acarbose from fermentation provide a solid foundation for developing a robust purification workflow for a synthetic, deuterated analog. Researchers and drug development professionals are encouraged to leverage these principles and adapt them to their specific needs for obtaining high-purity this compound for critical analytical applications. Further research into the total synthesis of Acarbose and its isotopologues is warranted to facilitate the broader availability of these important research tools.

Acarbose-d4: An In-Depth Technical Guide to Metabolic Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic stability and degradation pathways of Acarbose-d4. Given the limited direct research on the deuterated form, this document extrapolates from the extensive data available for the non-deuterated parent compound, Acarbose. The metabolic pathways of this compound are expected to be qualitatively identical to those of Acarbose, although the rate of metabolism may be altered by the kinetic isotope effect.

Metabolic Stability of Acarbose

Acarbose exhibits low systemic bioavailability as it is designed to act locally within the gastrointestinal tract.[1][2] Its metabolic stability is primarily influenced by the enzymatic activity of the gut microbiota and digestive enzymes.[1][3] Less than 2% of an oral dose of Acarbose is absorbed as the active drug, while approximately 35% is absorbed as metabolites.[1][2]

Pharmacokinetic Parameters of Acarbose (Oral Administration)
ParameterValueSource
Bioavailability (as active drug)< 2%[1][2]
Bioavailability (as metabolites)~35%[1][2]
Elimination Half-life~2 hours[4]
Excretion (feces)~51% (as unabsorbed drug)[1][2]
Excretion (renal)< 2% (as active drug)[4]

Note: This data is for the non-deuterated form of Acarbose and serves as a baseline.

Degradation Pathways of Acarbose

Acarbose is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria and to a lesser extent by digestive enzymes, leading to at least 13 identified metabolites.[3][5] The degradation involves the hydrolytic cleavage of the glycosidic linkages.

A key degradation pathway involves the action of Acarbose-preferred glucosidases (Apg) produced by gut bacteria such as Klebsiella grimontii.[6] This enzymatic action leads to the formation of metabolites with diminished or no α-glucosidase inhibitory activity.[7]

Identified Metabolites of Acarbose
MetaboliteDescriptionSource
Acarviosine-glucose (M1)Product of the first hydrolytic step by Apg, where the terminal glucose is cleaved.[8]
Acarviosine (M2)Product of the second hydrolytic step by Apg, resulting from the cleavage of the second glucose unit from M1.[8]
Component 2Loss of the terminal glucose unit.[5]
Component 1Loss of both glucose rings.[5]
4-methylpyrogallol derivativesA major class of absorbed metabolites, including methyl, sulfate, and glucuronide conjugates.[3][5]
Basic disaccharideLoss of the cyclitol ring of component 2.[5]

Visualizing Degradation Pathways

Acarbose Degradation by Apg Acarbose Acarbose M1 Acarviosine-glucose (M1) Acarbose->M1 Apg (Step 1) (Rate-limiting) Glucose1 Glucose Acarbose->Glucose1 M2 Acarviosine (M2) M1->M2 Apg (Step 2) Glucose2 Glucose M1->Glucose2 General_Metabolic_Pathway cluster_gut Gastrointestinal Tract Lumen cluster_absorption Intestinal Absorption cluster_excretion Excretion Acarbose Acarbose Metabolites_Lumen Primary Metabolites (e.g., Acarviosine-glucose, Acarviosine) Acarbose->Metabolites_Lumen Intestinal Bacteria & Digestive Enzymes Feces Fecal Excretion (Unabsorbed Drug) Acarbose->Feces Absorbed_Metabolites Absorbed Metabolites (e.g., 4-methylpyrogallol derivatives) Metabolites_Lumen->Absorbed_Metabolites Urine Renal Excretion Absorbed_Metabolites->Urine Experimental_Workflow Start Start: In Vitro Incubation (this compound + Intestinal Flora) Sample_Prep Sample Preparation (Centrifugation, Extraction) Start->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data_Processing Data Processing (Metabolite Identification & Quantification) Analysis->Data_Processing End End: Stability & Pathway Determination Data_Processing->End

References

Isotopic Labeling of Acarbose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide provides an in-depth overview of the isotopic labeling of acarbose, a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals interested in utilizing isotopically labeled acarbose for mechanistic, pharmacokinetic, and metabolic studies. The guide covers biosynthetic and synthetic labeling strategies, detailed experimental protocols, analytical characterization, and research applications.

Introduction to Acarbose and Isotopic Labeling

Acarbose is a pseudo-tetrasaccharide that competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine, thereby delaying the digestion of complex carbohydrates and reducing postprandial hyperglycemia. Isotopic labeling, the incorporation of isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Carbon-14 (¹⁴C) into the acarbose molecule, provides a powerful tool to trace its metabolic fate, elucidate its mechanism of action, and quantify its presence in biological systems with high precision.

Isotopic Labeling Strategies for Acarbose

The complexity of the acarbose structure necessitates sophisticated labeling strategies. Both biosynthetic and chemical synthesis approaches can be employed to introduce isotopic labels at specific positions or uniformly throughout the molecule.

Biosynthetic Labeling

Biosynthetic production of isotopically labeled acarbose can be achieved by culturing the acarbose-producing bacterium, Actinoplanes sp., in a medium containing an isotopically enriched precursor, most commonly ¹³C-labeled glucose. The bacteria will incorporate the labeled carbon atoms into the acarbose molecule during its biosynthesis. The recent elucidation of the complete acarbose biosynthetic pathway allows for more targeted labeling strategies by understanding the origin of each carbon atom in the final structure.

Chemical Synthesis

Chemical synthesis offers the advantage of site-specific labeling. This approach involves the synthesis of isotopically labeled precursors, which are then assembled into the final acarbose molecule. For instance, deuterium-labeled analogs of 2-epi-5-epi-valiolone, a key intermediate in acarbose biosynthesis, have been chemically synthesized. While a complete de novo synthesis of isotopically labeled acarbose is complex, semi-synthetic approaches combining chemical and enzymatic steps can be employed.

Quantitative Data Summary

The following table summarizes key quantitative data related to the analysis and production of acarbose, derived from various research findings.

ParameterValue/RangeMethodReference
Acarbose Content in Tablets 100.4% - 100.8% of label claim¹H NMR Spectroscopy[1][2]
Linearity Range for ¹H NMR Quantification 0.25 - 10.0 mg/mL¹H NMR Spectroscopy[1][2]
Precision of ¹H NMR Quantification (RSD) 0.26% - 1.47%¹H NMR Spectroscopy[1][2]
Average Recovery by ¹H NMR 99.2% - 99.7%¹H NMR Spectroscopy[1][2]
Molecular Ion [M+H]⁺ of Acarbose m/z 646.7Mass Spectrometry[3]
LC-MS/MS Linearity Range in Human Plasma 100 - 1000 ng/mLLC-MS/MS[4]
Acarbose Production Titer (Engineered Actinoplanes sp.) up to 8.12 g/LFed-batch Fermentation[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isotopic labeling and analysis of acarbose.

Biosynthetic Production of ¹³C-Labeled Acarbose

Objective: To produce uniformly ¹³C-labeled acarbose using Actinoplanes sp.

Materials:

  • Actinoplanes sp. strain (e.g., SE50/110)

  • Seed and fermentation media with [U-¹³C]-glucose as the primary carbon source

  • Standard fermentation equipment (shake flasks, bioreactor)

  • Purification resins (e.g., Dowex 50WX8)

Protocol:

  • Inoculum Preparation: Prepare a seed culture of Actinoplanes sp. in a suitable seed medium.

  • Fermentation: Inoculate the production medium containing [U-¹³C]-glucose with the seed culture. The fermentation is typically carried out for 96-192 hours at 28°C with controlled pH and aeration[7].

  • Fed-Batch Strategy: To enhance production, a fed-batch approach can be employed, where a concentrated solution of [U-¹³C]-glucose is added periodically during the fermentation[5][6].

  • Harvesting: After fermentation, centrifuge the broth to separate the biomass from the supernatant containing the labeled acarbose.

  • Purification: Purify the ¹³C-labeled acarbose from the supernatant using a series of chromatographic steps, including ion-exchange and size-exclusion chromatography[8].

Analytical Characterization by NMR Spectroscopy

Objective: To confirm the isotopic enrichment and structural integrity of ¹³C-labeled acarbose.

Materials:

  • ¹³C-labeled acarbose sample

  • D₂O for sample dissolution

  • NMR spectrometer (e.g., 500 MHz or higher)

Protocol:

  • Sample Preparation: Dissolve a known amount of the purified ¹³C-labeled acarbose in D₂O.

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum to assess the overall purity and confirm the presence of characteristic proton signals of acarbose. For quantitative analysis, use a known concentration of an internal standard and ensure a sufficient relaxation delay (D1) of at least 5 times T1[1][2].

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum of uniformly ¹³C-labeled acarbose will show complex splitting patterns due to ¹³C-¹³C coupling, confirming the incorporation of the label[9][10].

  • 2D NMR Analysis: Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign the ¹H and ¹³C chemical shifts and confirm the complete structure of the labeled acarbose.

Analysis by Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of isotopically labeled acarbose.

Materials:

  • Labeled acarbose sample

  • LC-MS/MS system with an electrospray ionization (ESI) source

Protocol:

  • Sample Preparation: Prepare a dilute solution of the labeled acarbose in a suitable solvent (e.g., methanol/water).

  • LC Separation: Inject the sample into an LC system equipped with a suitable column (e.g., HILIC or C18) to separate acarbose from any impurities[11].

  • MS Analysis: Analyze the eluent using an ESI-MS in positive ion mode. The mass spectrum will show the molecular ion corresponding to the mass of the labeled acarbose (e.g., [M+H]⁺).

  • MS/MS Fragmentation: Select the molecular ion of the labeled acarbose for collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can be compared to that of unlabeled acarbose to confirm the identity and locate the position of the label in case of specific labeling[3][12].

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory kinetics of isotopically labeled acarbose on α-glucosidase.

Materials:

  • Labeled acarbose

  • α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae)

  • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, PNPG)

  • Buffer solution (e.g., phosphate buffer, pH 6.8)

  • Microplate reader

Protocol:

  • Enzyme Reaction: Prepare reaction mixtures in a 96-well plate containing the buffer, α-glucosidase enzyme, and varying concentrations of the labeled acarbose.

  • Initiate Reaction: Add the PNPG substrate to each well to start the reaction.

  • Measure Absorbance: Incubate the plate at a constant temperature (e.g., 37°C) and measure the absorbance of the produced p-nitrophenol at 405 nm at regular time intervals.

  • Data Analysis: Calculate the initial reaction velocities and determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) by plotting the data using Lineweaver-Burk or Dixon plots[13][14].

Visualizations

Signaling Pathways and Experimental Workflows

Acarbose_Biosynthesis_Workflow cluster_fermentation Biosynthetic Labeling cluster_purification Purification Inoculation Inoculation Fermentation Fermentation Inoculation->Fermentation Fed-Batch Fed-Batch Fermentation->Fed-Batch Harvesting Harvesting Fed-Batch->Harvesting Centrifugation Centrifugation Harvesting->Centrifugation Chromatography Chromatography Centrifugation->Chromatography Labeled_Acarbose Labeled_Acarbose Chromatography->Labeled_Acarbose Actinoplanes_sp Actinoplanes_sp Actinoplanes_sp->Inoculation 13C_Glucose 13C_Glucose 13C_Glucose->Fermentation

Caption: Workflow for the biosynthetic production of ¹³C-labeled acarbose.

Acarbose_Analysis_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Labeled_Acarbose Labeled_Acarbose 1H_NMR 1H_NMR Labeled_Acarbose->1H_NMR LC_Separation LC_Separation Labeled_Acarbose->LC_Separation 13C_NMR 13C_NMR 1H_NMR->13C_NMR 2D_NMR 2D_NMR 13C_NMR->2D_NMR Structural_Confirmation Structural_Confirmation 2D_NMR->Structural_Confirmation ESI_MS ESI_MS LC_Separation->ESI_MS MS_MS MS_MS ESI_MS->MS_MS MS_MS->Structural_Confirmation

Caption: Analytical workflow for the characterization of labeled acarbose.

Acarbose_MoA Complex_Carbohydrates Complex_Carbohydrates Alpha_Glucosidase Alpha_Glucosidase Complex_Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Release Delayed_Absorption Delayed_Absorption Glucose->Delayed_Absorption Acarbose Acarbose Inhibition Inhibition Acarbose->Inhibition Inhibition->Alpha_Glucosidase Inhibits

Caption: Mechanism of action of acarbose in inhibiting glucose release.

Conclusion

The isotopic labeling of acarbose is a critical technique for advancing our understanding of its therapeutic effects. This guide provides a comprehensive framework for researchers to produce, characterize, and utilize isotopically labeled acarbose in their studies. The detailed protocols and methodologies presented herein are intended to facilitate the application of this powerful tool in drug development and metabolic research.

References

Acarbose-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Acarbose-d4, a deuterated form of the α-glucosidase inhibitor Acarbose, in metabolic studies. While direct in-vivo metabolic tracing studies using this compound are not extensively documented in publicly available literature, this guide will focus on its primary and validated application as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Acarbose in biological matrices. Furthermore, it will explore the potential utility of this compound as a tracer for elucidating the metabolic fate of Acarbose, based on established principles of stable isotope labeling and the known metabolism of the parent drug.

Introduction to Acarbose and the Role of Stable Isotope Labeling

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of intestinal α-glucosidases, delaying the digestion and absorption of carbohydrates.[1][2] This mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus.[2] Understanding the pharmacokinetics (PK) and metabolism of Acarbose is crucial for optimizing its therapeutic efficacy and safety.

Stable isotope labeling is a powerful technique in metabolic research and drug development.[3][4] The use of deuterated compounds, such as this compound, offers a non-radioactive method to trace the fate of a drug in a biological system.[3] In quantitative bioanalysis, a SIL-IS like this compound is considered the gold standard.[5][6] It co-elutes with the analyte of interest and exhibits similar ionization efficiency in mass spectrometry, allowing for precise correction of matrix effects and variability during sample preparation and analysis.[5][6]

This compound as an Internal Standard in Bioanalytical Methods

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Acarbose in biological samples, such as human plasma.[7][8]

Experimental Protocol: Quantification of Acarbose in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a typical experimental protocol for the bioanalysis of Acarbose, incorporating this compound.

2.1.1. Sample Preparation

Due to the high polarity of Acarbose, protein precipitation is a common method for sample preparation.

  • Materials:

    • Human plasma samples

    • This compound internal standard solution (in a suitable solvent like methanol or water)

    • Acetonitrile (ACN), chilled

    • Centrifuge

    • Vortex mixer

  • Procedure:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add a known amount of this compound internal standard solution.

    • Vortex briefly to mix.

    • Add 400 µL of chilled acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2.1.2. Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like Acarbose.[9][10][11][12]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A HILIC column, such as an amide-based column (e.g., XBridge Amide).[9]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically used.[9]

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Column Temperature: Maintaining a consistent column temperature (e.g., 40°C) is crucial for reproducible retention times.[9]

  • Injection Volume: Typically 5-10 µL.

2.1.3. Mass Spectrometry

Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode is commonly used for the detection and quantification of Acarbose and this compound.[7][13]

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Acarbose: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 646.2. A common product ion for quantification is m/z 304.1, resulting from the cleavage of the glycosidic bond.[13][14]

    • This compound: The precursor ion will be [M+4+H]⁺ at m/z 650.2. The fragmentation pattern is expected to be similar to Acarbose, with the corresponding product ion also shifted by 4 Da. The specific product ion would need to be determined experimentally, but a likely transition would be m/z 650.2 -> 308.1.

Data Presentation: Pharmacokinetic Parameters of Acarbose

The use of this compound as an internal standard allows for the accurate determination of the pharmacokinetic parameters of Acarbose.

ParameterValueReference
Bioavailability < 2% (as active drug)[2][15]
~35% (as metabolites)[2][15]
Time to Peak Plasma Concentration (Tmax) ~1 hour (for active drug)[2]
Elimination Half-life (t½) ~2 hours[16]
Metabolism Primarily in the gastrointestinal tract by intestinal bacteria and digestive enzymes.[2][17]
Excretion >50% in feces (unabsorbed drug)[18]
Absorbed metabolites are excreted via the kidneys.[19]

Potential Application of this compound as a Metabolic Tracer

While not yet widely reported, this compound holds significant potential as a tracer to investigate the metabolic fate of Acarbose in more detail.

Rationale and Experimental Design Considerations

By administering this compound to subjects, researchers could differentiate the administered drug and its metabolites from endogenous compounds and any pre-existing Acarbose from prior doses. This would allow for a more precise understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

An experimental workflow for such a study could involve:

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Dosing Oral Administration of this compound Blood Blood Sampling (Time course) Dosing->Blood Urine Urine Collection Dosing->Urine Feces Fecal Collection Dosing->Feces Extraction Sample Preparation (e.g., SPE, Protein Precipitation) Blood->Extraction Urine->Extraction Feces->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Pharmacokinetic Modeling LCMS->PK Metabolite Metabolite Identification & Quantification LCMS->Metabolite

Workflow for an this compound metabolic tracer study.
Acarbose Metabolism and Potential Tracer Insights

Acarbose is extensively metabolized in the gastrointestinal tract, with at least 13 metabolites identified.[1][19] The major metabolites are conjugates of 4-methylpyrogallol.[19] One active metabolite is formed by the cleavage of a glucose molecule from Acarbose.[1]

acarbose_metabolism Acarbose Acarbose GIT Gastrointestinal Tract (Intestinal Bacteria & Digestive Enzymes) Acarbose->GIT FecalExcretion Fecal Excretion (Unabsorbed Acarbose) Acarbose->FecalExcretion Metabolites Multiple Metabolites (e.g., 4-methylpyrogallol conjugates) GIT->Metabolites ActiveMetabolite Active Metabolite (Cleavage of one glucose unit) GIT->ActiveMetabolite Absorption Systemic Absorption (~35% of metabolites) Metabolites->Absorption ActiveMetabolite->Absorption Excretion Renal Excretion Absorption->Excretion

Simplified metabolic pathway of Acarbose.

By using this compound, researchers could:

  • Quantify the rate and extent of Acarbose degradation in the gut.

  • Trace the formation of specific metabolites , including the active metabolite.

  • Determine the absorption kinetics of these metabolites into the systemic circulation.

  • Elucidate the renal clearance of the absorbed metabolites.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its primary and well-established application is as a stable isotope-labeled internal standard for the accurate and precise quantification of Acarbose in biological matrices, which is essential for robust pharmacokinetic studies. While its use as a metabolic tracer is not yet widely documented, the principles of stable isotope labeling suggest that this compound has significant potential to provide deeper insights into the complex metabolism of Acarbose. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for both the current application and future exploration of this compound in metabolic research.

References

Acarbose-d4 in Diabetes Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It acts locally in the gastrointestinal tract to delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2][3][4][5] Acarbose-d4, a deuterium-labeled analog of acarbose, serves as a valuable tool in diabetes research, particularly in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the applications of this compound, including its use as an internal standard in bioanalytical methods, and explores the signaling pathways influenced by acarbose.

This compound: An Internal Standard for Quantitative Analysis

In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices.[6][7] this compound, with a molecular formula of C25H39D4NO18 and a molecular weight of 649.63, is the deuterium-labeled form of acarbose.[8][9] Its physical and chemical properties are nearly identical to those of acarbose, but its increased mass allows it to be distinguished by a mass spectrometer.

The use of this compound as an internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate measurement of acarbose concentrations in plasma, urine, or other biological samples.

Data Presentation

Acarbose Efficacy and Pharmacokinetics
ParameterValueReference
IC50 (α-glucosidase) 11 nM[10]
IC50 (α-amylase) 0.258 ± 0.017 mg/ml[11]
Bioavailability <2% (as active drug)[12][13]
Elimination Half-life ~2 hours[13][14]
Peak Plasma Concentration (Time) ~1 hour (active drug)[12]
Clinical Efficacy of Acarbose
DosageMean HbA1c ReductionMean 1-hour Postprandial Glucose ReductionReference
100 mg t.i.d.0.78%-[15]
200 mg t.i.d.0.73%-[15]
300 mg t.i.d.1.10%-[15]
50 mg t.i.d.0.90%1.63 mmol/L[10]
100 mg t.i.d.0.76%2.26 mmol/L[10]
200 mg t.i.d.0.77%2.78 mmol/L[10]
300 mg t.i.d.0.78%3.62 mmol/L[10]

Experimental Protocols

Quantification of Acarbose in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is adapted from existing validated methods for acarbose quantification and incorporates the use of this compound as an internal standard.

1. Sample Preparation:

  • To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex mix for 30 seconds.

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: HILICpak VC-50 2D (2.0 mm I.D. x 150 mm) or equivalent.[7]

  • Mobile Phase A: 200 mM Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient can be optimized, for example, starting with a high percentage of B and decreasing over time to elute the polar acarbose.

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 5 µL.[7]

  • Column Temperature: 40°C.[7]

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Acarbose: Precursor ion (e.g., [M+H]+ = 646.2) to a specific product ion.

    • This compound: Precursor ion (e.g., [M+H]+ = 650.2) to the same or a corresponding product ion as acarbose. The exact m/z values would need to be determined experimentally.

3. Data Analysis:

  • Quantify acarbose concentration by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of acarbose and a fixed concentration of this compound.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Acarbose

Acarbose competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine.[1][5] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the postprandial rise in blood glucose.[1][2][3][4]

G Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates->Alpha-Glucosidase Substrate Monosaccharides (e.g., Glucose) Monosaccharides (e.g., Glucose) Alpha-Glucosidase->Monosaccharides (e.g., Glucose) Hydrolysis Intestinal Absorption Intestinal Absorption Monosaccharides (e.g., Glucose)->Intestinal Absorption Postprandial Hyperglycemia Postprandial Hyperglycemia Intestinal Absorption->Postprandial Hyperglycemia Acarbose Acarbose Acarbose->Alpha-Glucosidase Inhibition

Mechanism of Acarbose Action

Acarbose and the MAPK Signaling Pathway

Recent studies suggest that acarbose may have effects beyond its primary mechanism of action. It has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like inflammation and cell growth. Acarbose treatment has been associated with the downregulation of the MEK1-ERK1/2-MNK1/2 cascade, leading to reduced phosphorylation of eIF4E, a key factor in protein synthesis.[6] It also appears to reduce age-related increases in the MEK3-p38MAPK-MK2 pathway, which is involved in inflammatory responses.[6]

G cluster_ERK ERK1/2 Pathway cluster_p38 p38 MAPK Pathway MEK1 MEK1 ERK1_2 ERK1_2 MEK1->ERK1_2 Phosphorylates MNK1_2 MNK1_2 ERK1_2->MNK1_2 Phosphorylates eIF4E eIF4E MNK1_2->eIF4E Phosphorylates Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis MEK3 MEK3 p38MAPK p38MAPK MEK3->p38MAPK Phosphorylates MK2 MK2 p38MAPK->MK2 Phosphorylates Inflammatory Response Inflammatory Response MK2->Inflammatory Response Acarbose Acarbose Acarbose->MEK1 Inhibits Acarbose->MEK3 Inhibits G Acarbose Acarbose Akt Akt Acarbose->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation eNOS eNOS pAkt->eNOS peNOS p-eNOS eNOS->peNOS Phosphorylation NO Nitric Oxide peNOS->NO Produces Angiogenesis Angiogenesis & Improved Endothelial Function NO->Angiogenesis G cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Extraction Extraction Protein Precipitation->Extraction LC Separation LC Separation Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration Calculation->Pharmacokinetic Modeling

References

A Technical Review of Deuterated Acarbose: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the established pharmacology of acarbose and explores the scientific rationale and potential implications of deuteration. While a deuterated version of acarbose has not been developed as a therapeutic agent, this document examines the theoretical basis for its creation, grounded in the principles of the deuterium kinetic isotope effect and the known metabolic pathways of acarbose.

Introduction to Acarbose

Acarbose is a complex oligosaccharide that acts as a competitive, reversible inhibitor of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidase hydrolases.[1] By inhibiting these enzymes, acarbose delays the digestion of complex carbohydrates and disaccharides into absorbable monosaccharides like glucose.[2][3] This localized action in the gastrointestinal tract slows glucose absorption, thereby reducing the characteristic postprandial blood glucose spikes in patients with type 2 diabetes mellitus.[1][4] It is administered orally and should be taken with the first bite of a meal to exert its therapeutic effect.[5]

Mechanism of Action of Acarbose

Acarbose functions by competitively and reversibly inhibiting key enzymes in the brush border of the small intestine that are responsible for carbohydrate digestion. The primary targets are pancreatic alpha-amylase and alpha-glucosidases.[1][5][6]

  • Pancreatic Alpha-Amylase: This enzyme hydrolyzes complex starches into smaller oligosaccharides within the intestinal lumen.

  • Alpha-Glucosidases: This family of enzymes, including glucoamylase, sucrase, and maltase, breaks down oligosaccharides, trisaccharides, and disaccharides into absorbable monosaccharides (glucose, fructose).[1]

By binding to these enzymes with high affinity, acarbose prevents the breakdown of dietary carbohydrates, delaying their absorption and consequently blunting the post-meal rise in blood glucose.[2][4]

G cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane Carbs Complex Carbohydrates (Starch, Sucrose) Amylase Pancreatic α-Amylase Carbs->Amylase Digestion Oligos Oligosaccharides Glucosidase α-Glucosidases Oligos->Glucosidase Digestion Amylase->Oligos Monos Monosaccharides (Glucose) Glucosidase->Monos Absorption Glucose Absorption into Bloodstream Monos->Absorption Acarbose Acarbose Acarbose->Amylase Inhibits Acarbose->Glucosidase Inhibits

Figure 1: Mechanism of action of Acarbose in the small intestine.

Pharmacokinetics and Metabolism of Acarbose

Acarbose is designed to act locally within the gastrointestinal tract.[1]

Absorption: Systemic bioavailability is very low. Less than 2% of an oral dose is absorbed as the active drug, while about 35% is absorbed in the form of metabolites.[1]

Distribution: Due to its minimal absorption, distribution throughout the body is not a significant factor.

Metabolism: Acarbose is primarily metabolized within the gastrointestinal tract by intestinal bacteria and, to a lesser extent, by digestive enzymes.[1][7] The degradation by gut microbiota is a key feature, with studies identifying specific glucosidases that can hydrolyze acarbose.[8][9]

Excretion: The majority of an oral dose (approximately 51%) is eliminated in the feces as unabsorbed drug and metabolites. The small fraction of absorbed substances is excreted by the kidneys.[1]

ParameterValueSource
Systemic Bioavailability (Active Drug) < 2%[1]
Systemic Bioavailability (Metabolites) ~35%[1]
Primary Site of Action Gastrointestinal Tract[1]
Primary Metabolism Intestinal Bacteria, Digestive Enzymes[1][7]
Primary Route of Excretion Feces (~51%)[1]
Table 1: Summary of Pharmacokinetic Parameters for Acarbose.

The Rationale for Deuteration: The Kinetic Isotope Effect (KIE)

The strategy of replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope, is a recognized approach in drug development to improve pharmacokinetic properties.[8][10][11] This strategy is based on the Deuterium Kinetic Isotope Effect (KIE) .

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate.[12][13] In drug metabolism, many key reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[12][13][14]

By strategically replacing a hydrogen atom at a site of metabolism with deuterium, the rate of metabolic breakdown at that position can be significantly reduced.[12][15] This can lead to several potential therapeutic advantages:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life.[8]

  • Increased Drug Exposure: A longer half-life can result in higher overall drug concentration (AUC).

  • Reduced Dosing Frequency: Patients may be able to take the drug less often.[8]

  • Reduced Formation of Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce harmful byproducts.[8][15]

G cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism Drug_H Drug with C-H bond at metabolic site Enzyme_H Metabolizing Enzyme (e.g., CYP450) Drug_H->Enzyme_H Metabolism Metabolite_H Inactive Metabolite Result1 Shorter Half-Life Higher Clearance Enzyme_H->Metabolite_H Fast C-H Bond Cleavage Drug_D Drug with C-D bond at metabolic site Enzyme_D Metabolizing Enzyme (e.g., CYP450) Drug_D->Enzyme_D Metabolism Metabolite_D Inactive Metabolite Result2 Longer Half-Life Lower Clearance Enzyme_D->Metabolite_D Slow C-D Bond Cleavage

Figure 2: The Deuterium Kinetic Isotope Effect on drug metabolism.

Theoretical Application of Deuteration to Acarbose

While acarbose has minimal systemic absorption and is primarily metabolized by gut flora, the principles of KIE could theoretically be applied. The goal would not be to alter systemic clearance (as with typical deuterated drugs), but potentially to modify its degradation within the gut.

Hypothetical Goal: To increase the local residence time and activity of acarbose by making it more resistant to degradation by bacterial glucosidases.

Proposed Strategy: The metabolism of acarbose involves hydrolysis, a reaction catalyzed by bacterial glucosidases.[9] While this is not the classic C-H bond cleavage mediated by CYP enzymes, KIEs can still be observed in enzyme-catalyzed reactions where hydrogen transfer is involved in the rate-determining step. If a C-H bond cleavage is part of the enzymatic mechanism of acarbose degradation by gut bacteria, replacing that hydrogen with deuterium could slow the process.

Challenges and Considerations:

  • Identifying the Metabolic "Soft Spot": The precise enzymatic steps and rate-limiting C-H bond cleavages in the bacterial degradation of acarbose would need to be identified. This would require detailed mechanistic studies of the relevant gut microbial enzymes.

  • Synthesis: The chemical synthesis of a selectively deuterated complex oligosaccharide like acarbose would be a significant synthetic challenge.

  • Clinical Impact: It is uncertain whether slowing the degradation of acarbose in the gut would lead to a clinically meaningful improvement in efficacy. It could potentially enhance its effect, but it might also exacerbate the known gastrointestinal side effects, such as flatulence and diarrhea, which are caused by the fermentation of undigested carbohydrates.[3][16]

Experimental Protocols

As no studies on a therapeutically intended deuterated acarbose exist, this section outlines a theoretical experimental workflow for its evaluation, based on standard drug development practices.

G A 1. Identify Metabolic Site (Mechanistic studies on gut bacterial glucosidases) B 2. Synthesis (Develop synthetic route for selectively deuterated acarbose) A->B C 3. In Vitro Evaluation (Alpha-glucosidase inhibition assays) B->C D 4. In Vitro Stability (Incubation with gut microbiota to measure degradation rate vs. acarbose) C->D E 5. In Vivo Animal Studies (PK/PD studies in diabetic models; assess glycemic control and GI tolerance) D->E F 6. Clinical Trials (Phase I-III studies to evaluate safety, efficacy, and GI side effect profile) E->F

Figure 3: Theoretical workflow for deuterated acarbose development.

Key Experimental Methodologies

In Vitro α-Glucosidase Inhibition Assay (Protocol Example): This assay would be crucial to ensure that the deuterated molecule retains its inhibitory activity against the target enzymes.

  • Enzyme and Substrate: An α-glucosidase solution (e.g., from Saccharomyces cerevisiae) is prepared in a phosphate buffer (e.g., 0.1 M, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), is also prepared in the same buffer.

  • Incubation: The enzyme solution is mixed with various concentrations of the test compound (deuterated acarbose) or a positive control (acarbose) and incubated at 37°C for a set period (e.g., 15 minutes).

  • Reaction Initiation: The p-NPG substrate is added to the mixture to start the reaction.

  • Measurement: The hydrolysis of p-NPG by the enzyme produces p-nitrophenol, a yellow-colored product. The absorbance is measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample wells to control wells (containing no inhibitor). The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is then determined.

In Vitro Gut Microbiota Stability Assay (Protocol Example): This experiment would test the core hypothesis that deuteration improves stability.

  • Microbiota Culture: Obtain fecal samples from healthy donors to create a pooled, anaerobic culture of human gut microbiota.

  • Incubation: Incubate deuterated acarbose and standard acarbose at equimolar concentrations within the anaerobic culture system.

  • Time-Course Sampling: Collect samples from the culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: Quench the metabolic activity in the samples and extract the compounds. Use a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining concentrations of both deuterated and non-deuterated acarbose.

  • Analysis: Compare the degradation half-lives of the two compounds in the presence of gut microbiota. A significantly longer half-life for the deuterated version would support the KIE hypothesis.

Conclusion

Acarbose is an effective, locally-acting oral anti-diabetic agent with a well-established mechanism of action. The strategy of deuteration to improve the pharmacokinetic properties of drugs is scientifically sound and has been successfully applied to systemically acting drugs. While deuterated acarbose is commercially available as a research tool (e.g., Acarbose-d4), there is no evidence in the scientific literature of its development as a therapeutic agent.

Theoretically, deuteration could enhance acarbose's stability against degradation by gut microbiota, potentially increasing its local efficacy. However, this remains a hypothesis. Such a modification would require extensive research to identify the correct site for deuteration and to evaluate whether the potential benefits in glycemic control would outweigh a possible increase in gastrointestinal side effects. For now, deuterated acarbose remains a compelling theoretical concept for researchers at the intersection of enzymology, medicinal chemistry, and diabetology.

References

A Technical Guide to the Safety and Handling of Acarbose-d4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides comprehensive safety and handling information for Acarbose-d4. As specific safety data for the deuterated compound is limited, this document primarily relies on data from the non-deuterated parent compound, Acarbose. The toxicological and handling guidelines for Acarbose are considered directly applicable to this compound for general laboratory and research purposes.

This document is intended for researchers, scientists, and drug development professionals. It is crucial to supplement this information with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a comprehensive risk assessment before handling this compound.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Acarbose, an antidiabetic agent.[1] The primary physical and chemical properties of Acarbose, which are expected to be nearly identical for this compound, are summarized below.

PropertyValueReference
Chemical Formula C25H39D4NO18[2]
Molecular Weight 649.63 g/mol [2]
Appearance Amorphous powder[3][4]
Solubility Soluble in water[5]
Melting Point 90 °C / 194 °F[5]
Boiling Point Not applicable[5]
Flash Point Not applicable[5]
Autoignition Temperature No information available[5]
Vapor Pressure Negligible[4]

Toxicological Information

Acarbose is classified as harmful if swallowed.[6][7] The primary adverse effects are gastrointestinal in nature and result from the fermentation of undigested carbohydrates in the colon.[8]

MetricValueSpeciesRouteReference
LD50 24 g/kgMouseOral[6]
LD50 24 g/kgRatOral[6]
LD50 12 g/kgRatSubcutaneous[6]
TDLO 56 mg/kg/13D (intermittent)HumanOral[6]

Acute Effects:

  • Oral: Harmful if swallowed.[6][7] Ingestion may lead to abdominal pain, diarrhea, and flatulence.[9] An overdose is not expected to cause hypoglycemia but may intensify gastrointestinal symptoms.[10]

  • Inhalation: Not expected to be a significant hazard in its final pharmaceutical form.[9] However, inhalation of dust should be avoided.[11]

  • Skin: Not expected to cause significant irritation.[6] However, repeated or prolonged contact should be avoided.

  • Eye: Not expected to cause significant irritation.[6]

Chronic Effects:

  • Limited evidence suggests that repeated or long-term occupational exposure may have cumulative health effects.[4]

  • Elevated serum transaminases have been observed in some cases, which are typically asymptomatic and reversible upon discontinuation.[10]

Hazard Identification and Control

The primary hazards associated with this compound are its oral toxicity and the potential for dust formation. The following diagram illustrates the relationship between hazard identification, risk assessment, and control measures.

Hazard_Control_Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures Hazard This compound Powder Exposure Potential Exposure Routes - Inhalation (dust) - Ingestion - Skin/Eye Contact Hazard->Exposure leads to Properties Physical & Chemical Properties - Amorphous Powder - Water Soluble Toxicity Toxicological Properties - Harmful if Swallowed (Oral LD50) - Gastrointestinal Effects Engineering Engineering Controls - Fume Hood - Ventilated Balance Enclosure Exposure->Engineering mitigated by Task Handling Procedures - Weighing - Solution Preparation - Administration PPE Personal Protective Equipment - Safety Goggles - Gloves - Lab Coat Task->PPE requires Admin Administrative Controls - Standard Operating Procedures (SOPs) - Training Task->Admin governed by

Caption: Hazard Identification and Control Flowchart for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the Safety Data Sheets are not publicly available. The provided LD50 and TDLO values are standard toxicological metrics. The general methodology for such studies involves administering the substance to the specified animal model via the indicated route and observing the dose at which 50% of the test population succumbs (LD50) or the lowest dose at which toxic effects are observed (TDLO).

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound powder.

PPE TypeSpecificationReference
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[11]
Hand Protection Impermeable and resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[6][11]
Body Protection Laboratory coat. Fire/flame resistant and impervious clothing may be required for large quantities.[11]
Respiratory Protection Not typically required under normal use with adequate ventilation. For dust-forming activities, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator may be necessary as a backup to engineering controls.[11]
Engineering Controls
  • Work with this compound in a well-ventilated area, such as a laboratory fume hood, especially when handling the powder.[11]

  • Use a ventilated balance enclosure for weighing.

Handling Procedures

The following workflow outlines the recommended procedures for safely handling this compound.

Safe_Handling_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Storage & Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Fume Hood or Ventilated Enclosure B->C D Carefully Weigh Powder Avoid Dust Generation C->D E Prepare Solutions D->E F Decontaminate Work Area E->F G Remove and Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H I Store in a Tightly Closed Container in a Dry Place H->I J Dispose of Waste According to Local, State, and Federal Regulations I->J

Caption: Recommended Safe Handling Workflow for this compound.
Storage

  • Store in a tightly closed container in a dry and well-ventilated place.[11]

  • Recommended storage temperature is 2-8°C in a refrigerator.[2]

  • Protect from moisture.[9][12]

  • Avoid reaction with oxidizing agents.[4]

Accidental Release Measures

  • Minor Spills:

    • Avoid breathing dust and contact with skin and eyes.[4]

    • Wear appropriate PPE.[4]

    • Use dry clean-up procedures to avoid generating dust.[4]

    • Vacuum or sweep up the material and place it in a suitable container for disposal.[4]

    • Dampen with water to prevent dusting before sweeping if necessary.[4]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[4]

    • Wear a self-contained breathing apparatus and full protective clothing.[4]

First Aid Measures

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[11]

  • If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.[11]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a doctor if irritation persists.[11]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[11]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

  • Specific Hazards: May emit toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5][11]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[11]

Disposal Considerations

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[12]

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[11]

By adhering to these guidelines, researchers and other professionals can handle this compound safely and effectively in a laboratory setting.

References

Methodological & Application

Application Note: Quantitative Analysis of Acarbose in Human Plasma using Acarbose-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of acarbose in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Acarbose-d4, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a HILIC column and detection by tandem mass spectrometry in the positive ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of acarbose concentrations in a biological matrix.

Introduction

Acarbose is an alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. It acts locally in the gastrointestinal tract to delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. Accurate quantification of acarbose in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

Signaling Pathway of Acarbose

Acarbose exerts its therapeutic effect by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine. This inhibition prevents the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.

G Mechanism of Action of Acarbose cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (Starch, Disaccharides) Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Pancreatic α-amylase AlphaGlucosidase α-Glucosidase Oligosaccharides->AlphaGlucosidase Monosaccharides Monosaccharides (Glucose) GlucoseAbsorption Glucose Absorption Monosaccharides->GlucoseAbsorption AlphaGlucosidase->Monosaccharides Hydrolysis Bloodstream Bloodstream GlucoseAbsorption->Bloodstream Transport Acarbose Acarbose Acarbose->AlphaGlucosidase Inhibition

Caption: Mechanism of Acarbose Action.

Experimental Protocol

Materials and Reagents
  • Acarbose reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Column: HILICpak VC-50 2D (2.0 mm I.D. x 150 mm) or equivalent

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in water).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
ColumnHILICpak VC-50 2D (2.0 mm I.D. x 150 mm)
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient90% B to 50% B over 5 min, hold at 50% B for 2 min, return to 90% B and equilibrate for 3 min

Mass Spectrometry Conditions

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3500 V
Source Temperature500°C
Gas 1 (Nebulizer)50 psi
Gas 2 (Heater)60 psi
Dwell Time200 ms

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acarbose646.2484.230
This compound (Proposed)650.2488.230

Note: The MRM transition for this compound is a proposed transition based on the expected mass shift from deuterium labeling. Optimization may be required.

Experimental Workflow

G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma Sample Add_IS Add 10 µL this compound (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 400 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC HILIC Separation Inject->LC MS Tandem MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Acarbose Calibrate->Quantify

Caption: Acarbose Quantification Workflow.

Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables provide expected performance characteristics based on similar published methods for acarbose quantification.[1]

Linearity
AnalyteRange (ng/mL)
Acarbose1 - 1000> 0.99
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 20< 2080 - 120
LQC3< 15< 1585 - 115
MQC100< 15< 1585 - 115
HQC800< 15< 1585 - 115
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC3> 8585 - 115
HQC800> 8585 - 115

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of acarbose in human plasma. The use of this compound as an internal standard ensures high-quality data suitable for demanding research applications in the field of drug development and clinical pharmacology. Researchers should perform a full method validation to ensure compliance with regulatory standards.

References

Application Notes and Protocols for the Quantitative Analysis of Acarbose using Acarbose-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is an alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. It acts locally in the gastrointestinal tract to delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. Accurate quantification of acarbose in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of acarbose in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, employing Acarbose-d4 as a stable isotope-labeled internal standard (SIL-IS) for enhanced accuracy and precision.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to acarbose but has a different mass due to the presence of four deuterium atoms, is added to the plasma sample. Both the analyte (acarbose) and the internal standard (this compound) are extracted from the plasma matrix using protein precipitation. The extracted sample is then analyzed by LC-MS/MS. The chromatographic separation is achieved on a reverse-phase C18 column, and detection is performed using a tandem mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of acarbose to that of this compound is used to calculate the concentration of acarbose in the sample, effectively correcting for any variability in sample preparation and instrument response.

Materials and Reagents

  • Acarbose reference standard (≥95% purity)

  • This compound (isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of acarbose and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the acarbose stock solution with 50:50 (v/v) acetonitrile:water to obtain working standard solutions at various concentrations for spiking into plasma to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls: Spike appropriate volumes of the acarbose working standard solutions into blank human plasma to prepare calibration standards at concentrations of 10, 20, 50, 100, 200, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in a similar manner.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 3) and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnZorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B in 1 min, and re-equilibrate for 2 min
Flow Rate0.8 mL/min
Column Temperature40°C
Injection Volume10 µL

Mass Spectrometry (MS) Conditions

ParameterValue
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500°C
Gas 1 (Nebulizer Gas)50 psi
Gas 2 (Heater Gas)60 psi
Curtain Gas30 psi
Collision GasMedium
Detection ModeMultiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acarbose646.2484.235
This compound650.2488.235

Note: The exact MRM transitions and collision energies may require optimization on the specific instrument used.

Data Presentation

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Acarbose10 - 1000y = 0.0025x + 0.0012> 0.995
Table 2: Precision and Accuracy Data
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC304.55.8102.3101.5
MQC3003.24.198.799.2
HQC8002.83.5100.5100.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Peak Area Ratio Calculation (Acarbose/Acarbose-d4) peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: Experimental workflow for the quantitative analysis of acarbose.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_result Result acarbose Acarbose sample_prep Sample Preparation Variability acarbose->sample_prep acarbose_d4 This compound (SIL-IS) acarbose_d4->sample_prep accurate_quant Accurate Quantification acarbose_d4->accurate_quant Corrects for variability instrument_response Instrument Response Fluctuation sample_prep->instrument_response instrument_response->accurate_quant

Caption: Logic of using a stable isotope-labeled internal standard.

Application Notes and Protocols for Acarbose-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acarbose-d4 in pharmacokinetic (PK) studies in animal models. Due to the limited availability of specific pharmacokinetic data for this compound, this document focuses on its primary application as an internal standard and provides pharmacokinetic data for unlabeled acarbose as a reference. The protocols outlined are applicable for conducting pharmacokinetic studies with either Acarbose or its deuterated analogue.

Introduction

Acarbose is an alpha-glucosidase inhibitor that delays the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2][3][4] It is used in the management of type 2 diabetes mellitus.[2] this compound, a deuterium-labeled version of acarbose, is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of acarbose in biological matrices.[5][6] Understanding the pharmacokinetics of acarbose is crucial for drug development, and while specific PK data for this compound is scarce, the data for unlabeled acarbose provides a strong foundation for study design.

Mechanism of Action of Acarbose

Acarbose competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine, as well as pancreatic α-amylase.[1][2][3] This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][7] Consequently, glucose absorption is delayed, leading to a reduction in postprandial blood glucose levels.[1][4]

cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Complex Carbohydrates Complex Carbohydrates Pancreatic α-amylase Pancreatic α-amylase Complex Carbohydrates->Pancreatic α-amylase Hydrolysis Oligosaccharides Oligosaccharides Pancreatic α-amylase->Oligosaccharides α-glucosidases α-glucosidases Oligosaccharides->α-glucosidases Hydrolysis Glucose Glucose α-glucosidases->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Acarbose Acarbose Acarbose->Pancreatic α-amylase Inhibition Acarbose->α-glucosidases Inhibition

Caption: Mechanism of action of Acarbose in the small intestine.

Pharmacokinetic Profile of Acarbose in Animal Models

Pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific pharmacokinetic data for this compound is not widely published, studies on radiolabeled ([¹⁴C]) acarbose provide valuable insights into its behavior in vivo. It is important to note that due to its mechanism of action, acarbose has very low systemic bioavailability.

Quantitative Data

The following tables summarize the available pharmacokinetic parameters for unlabeled acarbose in rats and dogs. This data can be used as a reference for designing studies with this compound, with the assumption of similar pharmacokinetic behavior.

Table 1: Pharmacokinetic Parameters of Acarbose in Rats (Oral Administration)

ParameterValueReference
Bioavailability 1-2%[2]
Time to Peak (Tmax) 8 hours (for total radioactivity)[2]
Primary Route of Excretion Renal (for absorbed drug and metabolites)[2]

Table 2: Pharmacokinetic Parameters of Acarbose in Dogs (Oral Administration)

ParameterValueReference
Bioavailability ~4%[2]
Time to Peak (Tmax) 1.2 hours (for total radioactivity)[2]
Primary Route of Excretion Renal (for absorbed drug and metabolites)[2]

Experimental Protocols

This section provides detailed protocols for conducting pharmacokinetic studies of this compound in rat and dog models.

Animal Models
  • Rat Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Dog Model: Beagle dogs are a standard model for preclinical pharmacokinetic studies.

Experimental Workflow

cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dose Preparation Prepare this compound Formulation Fasting->Dose Preparation Administration Oral or IV Administration Dose Preparation->Administration Blood Sampling Serial Blood Collection Administration->Blood Sampling Plasma Preparation Centrifuge and Separate Plasma Blood Sampling->Plasma Preparation Storage Store Plasma at -80°C Plasma Preparation->Storage Sample Prep Plasma Sample Preparation (Protein Precipitation) Storage->Sample Prep LC-MS/MS LC-MS/MS Analysis with Acarbose as Internal Standard Sample Prep->LC-MS/MS Data Analysis Pharmacokinetic Modeling LC-MS/MS->Data Analysis

Caption: General workflow for a pharmacokinetic study of this compound.

Protocol for Oral Administration in Rats
  • Animal Preparation: Use male Sprague-Dawley rats (200-250 g). Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The typical dose for acarbose in rats is in the range of 2-4 mg/kg.

  • Administration: Administer the this compound suspension orally via gavage.

  • Blood Sample Collection: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol for Intravenous Administration in Dogs
  • Animal Preparation: Use male Beagle dogs (8-12 kg). Fast the animals overnight before the study, with free access to water.

  • Dose Formulation: Dissolve this compound in a sterile isotonic saline solution suitable for intravenous injection. A typical intravenous dose is 2 mg/kg.

  • Administration: Administer the this compound solution as a bolus injection into a suitable vein (e.g., cephalic vein).

  • Blood Sample Collection: Collect blood samples from a contralateral vein at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation and Storage: Follow the same procedure as for the rat protocol.

Bioanalytical Method for Acarbose Quantification

A validated bioanalytical method is crucial for the accurate determination of acarbose concentrations in plasma samples. This compound is the ideal internal standard for this purpose.

Sample Preparation Protocol (Protein Precipitation)
  • Thaw the plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected acarbose levels).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a suitable HPLC or UPLC system with a column appropriate for polar compounds (e.g., a HILIC column).

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both acarbose and this compound.

Data Analysis

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t½) should be calculated from the plasma concentration-time data using non-compartmental analysis.

Conclusion

While specific pharmacokinetic data for this compound in animal models is limited, its primary role as an internal standard is well-established. The protocols and information provided in these application notes offer a robust framework for designing and conducting pharmacokinetic studies of acarbose, utilizing this compound for accurate quantification. The provided pharmacokinetic data for unlabeled acarbose serves as a valuable reference for these studies. Further research into the specific pharmacokinetic properties of this compound would be beneficial to the scientific community.

References

Application Note: High-Resolution Mass Spectrometry of Acarbose-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acarbose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It acts by delaying the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial blood glucose levels.[1][2][3][4] Acarbose-d4, a deuterium-labeled analog of Acarbose, serves as an excellent internal standard for quantitative bioanalytical studies using high-resolution mass spectrometry (HRMS).[5][6] The stable isotope label ensures that this compound has nearly identical chemical and physical properties to Acarbose, co-eluting during chromatography and exhibiting similar ionization efficiency, which allows for accurate and precise quantification by correcting for matrix effects and variations during sample processing. This application note provides a detailed protocol for the quantification of this compound in biological matrices using LC-HRMS.

Mechanism of Action of Acarbose

Acarbose competitively and reversibly inhibits α-glucosidase enzymes located in the brush border of the small intestine.[1][2][7] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, Acarbose slows down carbohydrate digestion, leading to a more gradual absorption of glucose into the bloodstream and a reduction in postprandial hyperglycemia.[2][3][7]

G cluster_0 Small Intestine Complex Carbohydrates Complex Carbohydrates Alpha-glucosidase Alpha-glucosidase Complex Carbohydrates->Alpha-glucosidase Digestion Glucose Glucose Alpha-glucosidase->Glucose Produces Bloodstream Bloodstream Glucose->Bloodstream Absorption Acarbose Acarbose Acarbose->Alpha-glucosidase Inhibits

Mechanism of Acarbose Action

Experimental Protocols

This section details the methodology for the analysis of this compound using LC-HRMS.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of this compound from plasma samples.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 500 µL of pre-treated plasma (plasma diluted 1:1 with an acidic buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of an acidic buffer to remove interferences, followed by 1 mL of methanol to remove non-polar impurities.

  • Elution: Elute this compound from the cartridge with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-HRMS analysis.

Liquid Chromatography (LC)

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:

Time (min) %B
0.0 95
1.0 95
5.0 50
5.1 95

| 7.0 | 95 |

High-Resolution Mass Spectrometry (HRMS)

Instrument: Q-Exactive Orbitrap Mass Spectrometer (or equivalent) Ionization Mode: Positive Electrospray Ionization (ESI+) Scan Type: Full Scan MS followed by data-dependent MS/MS (dd-MS2) Resolution (Full Scan): 70,000 Resolution (dd-MS2): 17,500 Scan Range: m/z 150-1000 Sheath Gas Flow Rate: 40 arbitrary units Auxiliary Gas Flow Rate: 10 arbitrary units Capillary Temperature: 320°C S-Lens RF Level: 50 Auxiliary Gas Heater Temperature: 350°C

For targeted analysis of this compound, the following exact mass should be used for extraction:

CompoundFormulaMolecular WeightExact Mass [M+H]+
This compoundC25H39D4NO18649.63650.29

Experimental Workflow

The overall analytical process from sample receipt to data analysis is outlined below.

G Plasma Sample Plasma Sample Internal Standard (this compound) Spiking Internal Standard (this compound) Spiking Plasma Sample->Internal Standard (this compound) Spiking Solid-Phase Extraction Solid-Phase Extraction Internal Standard (this compound) Spiking->Solid-Phase Extraction LC-HRMS Analysis LC-HRMS Analysis Solid-Phase Extraction->LC-HRMS Analysis Data Processing Data Processing LC-HRMS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Quantitative Analysis Workflow

Data Presentation

The following tables summarize the expected quantitative performance of the described LC-HRMS method for this compound, based on typical validation parameters for similar bioanalytical methods.[8][9]

Table 1: Calibration Curve and Linearity
AnalyteRange (ng/mL)Correlation Coefficient (r²)
This compound10 - 1000> 0.99
Table 2: Accuracy and Precision
Low QC (30 ng/mL)Medium QC (300 ng/mL)High QC (800 ng/mL)
Intra-day Precision (%RSD) < 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%85 - 115%
Table 3: Recovery
AnalyteExtraction Recovery (%)
This compound> 80%

Conclusion

The described LC-HRMS method provides a robust and reliable approach for the quantitative analysis of this compound in biological matrices. The use of high-resolution mass spectrometry ensures high selectivity and accuracy, minimizing interferences from the complex sample matrix. This detailed protocol can be readily implemented in research and drug development settings for pharmacokinetic and other studies involving Acarbose.

References

Application Notes and Protocols for NMR Spectroscopy of Acarbose-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of Acarbose-d4, a deuterated analog of the α-glucosidase inhibitor Acarbose. This document outlines the significance of using a deuterated standard, predicted NMR data, detailed experimental protocols for quantitative analysis, and insights into its mechanism of action.

Introduction to Acarbose and the Role of Deuteration

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine.[1][2] By delaying the digestion and absorption of carbohydrates, Acarbose helps to manage postprandial hyperglycemia in individuals with type 2 diabetes mellitus.[1][3] The use of a deuterated internal standard, this compound, is crucial for accurate quantification in complex biological matrices by NMR. Deuteration at specific sites on the molecule can simplify proton NMR spectra and provide a distinct signal for quantification that does not overlap with other sample components.[4]

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Predicted Chemical Shift (δ) ppmMultiplicityAssignment (based on Acarbose)
5.80dAnomeric H of unsaturated cyclitol unit
5.3-5.5mAnomeric protons of glucose units
3.4-4.2mRing protons of sugar units
2.31sMethyl protons of the 6-deoxyglucose unit

Note: The exact positions of deuteration in commercially available this compound should be confirmed by the supplier. The table assumes deuteration at non-anomeric positions, which would not significantly alter the key quantitative signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Predicted Chemical Shift (δ) ppmAssignment (based on Acarbose)Expected Change upon Deuteration
~100Anomeric carbonsMinimal change
70-80Ring carbonsUpfield shift and triplet splitting for C-D
~60CH₂OH carbonsMinimal change unless deuterated
~17CH₃ carbonMinimal change

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative NMR (qNMR)

This protocol outlines the preparation of a sample for the quantitative analysis of this compound.

  • Materials:

    • This compound (analytical standard)

    • Internal Standard (e.g., maleic acid, DSS) of known purity

    • Deuterium oxide (D₂O, 99.9%)

    • NMR tubes (5 mm)

    • Microbalance

  • Procedure:

    • Accurately weigh approximately 5-10 mg of this compound and a similar amount of the internal standard into a clean, dry vial.

    • Record the exact weights.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of D₂O.

    • Vortex the vial until both compounds are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.[5]

Protocol 2: 1D ¹H qNMR Experiment

This protocol describes the setup of a 1D ¹H NMR experiment for the quantification of this compound.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the sample.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both this compound and the internal standard). A value of 30 seconds is generally a safe starting point for accurate quantification.[6]

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

    • Spectral Width (sw): Set to cover all signals of interest (e.g., 12-15 ppm).

    • Acquisition Time (aq): Should be long enough to ensure proper digitization of the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum carefully.

    • Perform baseline correction.

    • Integrate the well-resolved signals of this compound (e.g., the anomeric proton at ~5.80 ppm or the methyl signal at ~2.31 ppm) and the internal standard.[6]

  • Quantification: Calculate the concentration of this compound using the following formula:

    Concentration_this compound = (Integral_this compound / N_protons_this compound) * (N_protons_IS / Integral_IS) * (Weight_IS / MW_IS) * (MW_this compound / Volume_solvent) * Purity_IS

    Where:

    • N_protons = Number of protons for the integrated signal

    • IS = Internal Standard

    • MW = Molecular Weight

Mechanism of Action and Signaling Pathway

Acarbose primarily functions by inhibiting α-glucosidase enzymes in the small intestine, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1][2] This action delays carbohydrate digestion and reduces the postprandial rise in blood glucose.[1] Additionally, by allowing more undigested carbohydrates to reach the distal small intestine, Acarbose stimulates the secretion of glucagon-like peptide-1 (GLP-1) from L-cells.[8][9][10] GLP-1, in turn, enhances insulin secretion, suppresses glucagon release, and slows gastric emptying, further contributing to glycemic control.[8][11][12]

Acarbose_Mechanism Carbohydrates Dietary Carbohydrates AlphaGlucosidase α-Glucosidase (Brush Border) Carbohydrates->AlphaGlucosidase Digestion DistalIntestine Distal Intestine Carbohydrates->DistalIntestine Delayed Delivery Acarbose This compound Acarbose->AlphaGlucosidase Inhibition Monosaccharides Monosaccharide Absorption AlphaGlucosidase->Monosaccharides Conversion Glucose Blood Glucose Monosaccharides->Glucose Increase L_Cells L-Cells DistalIntestine->L_Cells Stimulation GLP1 GLP-1 Secretion L_Cells->GLP1 Pancreas Pancreas GLP1->Pancreas GastricEmptying Gastric Emptying GLP1->GastricEmptying Decrease Insulin Insulin Secretion Pancreas->Insulin Increase Glucagon Glucagon Secretion Pancreas->Glucagon Decrease

Caption: Mechanism of action of Acarbose.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative NMR analysis of this compound.

qNMR_Workflow start Start sample_prep Sample Preparation (this compound + Internal Standard) start->sample_prep nmr_acquisition NMR Data Acquisition (1D ¹H qNMR) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing integration Integration of Signals data_processing->integration quantification Quantification (Calculation of Concentration) integration->quantification results Results quantification->results

Caption: Workflow for qNMR analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acarbose-d4 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acarbose-d4 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Acarbose, an α-glucosidase inhibitor used to treat type 2 diabetes mellitus. In mass spectrometry, this compound serves as an excellent internal standard for the quantitative analysis of Acarbose in various biological matrices.[1] The incorporation of stable heavy isotopes like deuterium allows for differentiation from the endogenous analyte while sharing similar chemical and physical properties, which is crucial during the drug development process.[1]

Q2: What are the expected ions for this compound in ESI-MS?

In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), Acarbose (non-deuterated) typically shows a protonated molecule [M+H]⁺ at an m/z of 646.2545.[2] For this compound, you would expect the [M+H]⁺ ion to be shifted by +4 Da, resulting in an m/z of approximately 650.28. It is also common to observe adduct ions.

Q3: What are common adducts observed with Acarbose and its analogs?

Adduct formation is common with soft ionization techniques like ESI.[3] For molecules like Acarbose, which have multiple hydroxyl groups, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are frequently observed alongside the protonated molecule [M+H]⁺. The formation of these adducts depends on the sample matrix and the purity of the solvents used.[3]

Q4: What type of liquid chromatography column is best suited for this compound analysis?

Due to its polar nature, hydrophilic interaction liquid chromatography (HILIC) is often effective for the analysis of Acarbose. A polymer-based column like the HILICpak VC-50 2D has been shown to be effective for simultaneous analysis of Acarbose and other similar oral anti-diabetes drugs.[4] Alternatively, an amino column (e.g., Agilent Original NH2) or a C18 reverse-phase column can also be used, often with specific mobile phase compositions to achieve adequate retention and separation.[5][6][7]

Troubleshooting Guide

Problem: Weak or No this compound Signal

A weak or absent signal for this compound can stem from issues in sample preparation, chromatography, or mass spectrometer source conditions.

Q1: How can I optimize my sample preparation to improve the signal? Proper sample preparation is critical for successful LC-MS/MS analysis.[8]

  • Extraction: For plasma samples, solid-phase extraction (SPE) is a common and effective method to clean up the sample and concentrate the analyte.[7] Protein precipitation with acetonitrile is another viable, simpler alternative.[7]

  • Solvent: Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase to ensure good peak shape. For HILIC methods, a high organic content is necessary.

  • Filtration: After extraction, centrifuge the sample and filter the supernatant through a 0.22-µm filter to remove particulates that could clog the LC system or interfere with ionization.[5]

Q2: My chromatography is poor (e.g., broad peaks, poor retention). How can I fix this?

  • Column Choice: As mentioned in the FAQ, Acarbose is highly polar. If you are using a standard C18 column and seeing no retention, switch to a HILIC or an amino-propyl column designed for polar analytes.[4][5]

  • Mobile Phase Optimization:

    • For HILIC, a mobile phase consisting of a high percentage of acetonitrile with a small amount of aqueous buffer (e.g., 65% acetonitrile and 35% Milli-Q water) is a good starting point.[5]

    • For reversed-phase, additives like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape and ionization efficiency.[7][9] A typical mobile phase could be a gradient of methanol or acetonitrile with 0.1% formic acid in water.[9]

Q3: How do I optimize the ESI source parameters for this compound? Optimizing the electrospray ionization (ESI) source is crucial for maximizing sensitivity.[10] This involves adjusting several parameters, often through a systematic approach like Design of Experiments (DoE).[10][11]

  • Ionization Polarity: Operate in positive ion mode, as Acarbose contains amino groups that are readily protonated.[2][5]

  • Key Parameters: The most influential parameters to optimize are:

    • Gas Temperature: Typically in the range of 300-350 °C.[5]

    • Gas Flow: Usually between 8-12 L/min.[5][10]

    • Nebulizer Pressure: Often set between 35-50 psi.[5][10]

    • Capillary Voltage: Generally in the range of 2000-4000 V.[10]

  • Systematic Optimization: Infuse a standard solution of this compound directly into the mass spectrometer and vary one parameter at a time while monitoring the signal intensity of the precursor ion (e.g., m/z 650.3) to find the optimal settings for your specific instrument.

Problem: High Background or Signal Suppression

Q1: What causes high background noise or ion suppression? Ion suppression is a common issue in LC-MS where components in the sample matrix co-eluting with the analyte of interest interfere with its ionization, leading to a decreased signal.[8] This can be caused by salts, detergents, or other endogenous compounds from the biological matrix.

Q2: How can I reduce matrix effects?

  • Improve Sample Cleanup: Use a more rigorous sample preparation method, such as a more selective SPE protocol, to remove interfering substances.[8]

  • Chromatographic Separation: Adjust the LC gradient to better separate this compound from the interfering matrix components.

  • Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may also reduce the analyte signal to below the limit of detection.

Problem: In-Source Fragmentation

Q1: My precursor ion is weak, but I see fragment ions in my full scan (MS1) spectrum. What is happening? This phenomenon is known as in-source fragmentation (ISF), where the analyte fragments within the ionization source before reaching the mass analyzer.[12] This is common for complex molecules like Acarbose, especially those with glycosidic bonds, which can be labile.[12][13]

Q2: How can I minimize in-source fragmentation?

  • Reduce Source Energy: Lower the energy-related parameters in the ESI source. The key parameters to adjust are the fragmentor voltage and the capillary exit voltage.[5] Lowering these voltages reduces the energy imparted to the ions as they travel through the source, preserving the precursor ion.

  • Gentler Ionization: Ensure other source parameters like gas temperature are not excessively high, as thermal degradation can also contribute to fragmentation.[10]

Experimental Protocols & Data

Protocol 1: Sample Preparation from Plasma

This protocol is a general guideline for extracting this compound from plasma samples.

  • Spiking: To 100 µL of plasma, add the this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,800 x g) for 10 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65% acetonitrile / 35% water for HILIC).[5]

  • Filtration: Filter the reconstituted sample through a 0.22-µm syringe filter before injection into the LC-MS/MS system.[5]

LC-MS/MS Parameters

The following tables summarize typical starting parameters for LC-MS/MS analysis of Acarbose. These should be optimized for your specific instrument and application.

Table 1: Example Liquid Chromatography Parameters

ParameterHILIC MethodReversed-Phase Method
Column Agilent Original NH₂ (4.6 x 250 mm, 5 µm)[5]Zorbax SB C18[7]
Mobile Phase A Milli-Q Water[5]0.1% Formic Acid in Water[9]
Mobile Phase B Acetonitrile[5]0.1% Formic Acid in Methanol[9]
Gradient 65% B (Isocratic)[5]Gradient (e.g., 5% to 95% B)
Flow Rate 0.4 mL/min[5]0.5 mL/min[6]
Column Temp. Ambient or 30 °C30-40 °C
Injection Vol. 5-10 µL[4][6]5-10 µL

Table 2: Example Mass Spectrometry Parameters

ParameterSettingReference
Ionization Mode ESI Positive[5]
Scan Mode Selected Reaction Monitoring (SRM)[7]
Gas Temperature 325 °C[5]
Gas Flow 8 L/min[5]
Nebulizer Pressure 35 psi[5]
Capillary Voltage 3000-4000 V[10]
Fragmentor Voltage 175 V[5]
Skimmer Voltage 65 V[5]
Precursor Ion (Q1) ~650.3 m/z(Calculated)
Product Ion (Q3) To be determined by infusion-

Note: Product ions must be determined empirically by infusing a standard of this compound and performing a product ion scan.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with this compound (IS) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 p5 Reconstitute in Mobile Phase p4->p5 a1 Inject Sample p5->a1 a2 LC Separation (HILIC or RP) a1->a2 a3 ESI+ Ionization a2->a3 a4 MS/MS Detection (SRM) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: General workflow for this compound analysis.

Troubleshooting Logic: Low Signal Intensity

This decision tree provides a logical path for troubleshooting a weak this compound signal.

G start Weak this compound Signal check_ms Check MS Parameters (Direct Infusion) start->check_ms ms_ok Signal OK? check_ms->ms_ok check_lc Check LC System (Peak Shape, Retention) ms_ok->check_lc Yes optimize_ms Optimize Source: - Gas Temp/Flow - Nebulizer - Voltages ms_ok->optimize_ms No lc_ok Chromatography OK? check_lc->lc_ok check_prep Review Sample Prep (Extraction, Solvent) lc_ok->check_prep Yes optimize_lc Optimize LC Method: - Change Column (HILIC) - Adjust Mobile Phase lc_ok->optimize_lc No optimize_prep Optimize Sample Prep: - Use SPE - Check for analyte loss check_prep->optimize_prep

Caption: Troubleshooting decision tree for low signal.

ESI Parameter Relationships

This diagram shows the relationship between key ESI source parameters and their primary effects on the ionization process.

G cluster_gas Solvent Desolvation cluster_voltage Ion Generation & Transfer center Signal Intensity & Stability gas_temp Gas Temperature gas_temp->center affects droplet evaporation gas_flow Drying Gas Flow gas_flow->center affects droplet evaporation nebulizer Nebulizer Pressure nebulizer->center affects initial droplet size cap_v Capillary Voltage cap_v->center drives ion formation frag_v Fragmentor Voltage frag_v->center affects ion transfer & fragmentation

Caption: Key ESI parameters and their effects.

References

Technical Support Center: Acarbose-d4 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acarbose-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the bioanalysis of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: Based on the known properties of Acarbose, the primary factors affecting the stability of this compound in biological samples are expected to be:

  • Enzymatic Degradation: Acarbose is metabolized by intestinal bacteria and digestive enzymes.[1] Residual enzymatic activity in collected biological samples (e.g., plasma, serum) could potentially lead to degradation.

  • pH: The stability of glycosidic bonds, present in this compound, can be pH-dependent. Extreme pH conditions during sample processing or storage may lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can affect the stability of various biomarkers and could potentially impact this compound.

  • Matrix Effects: Components within the biological matrix could potentially interact with this compound and affect its stability.

Q2: I am observing a significant decrease in this compound concentration in my plasma samples even when stored at -80°C. What could be the cause?

A2: While storage at -80°C is generally considered optimal for long-term stability, several factors could contribute to the degradation of this compound:

  • Initial Sample Handling: Delay in processing whole blood to plasma can lead to enzymatic degradation. It is crucial to process samples promptly after collection.

  • Enzyme Activity: Even at -80°C, some enzymatic activity might persist over extended periods if not properly inhibited at the time of collection.

  • pH Changes: pH shifts within the sample during freezing or thawing could contribute to degradation.

  • Contamination: Microbial contamination introduced during sample handling could lead to degradation.

Q3: How many freeze-thaw cycles can my plasma samples containing this compound undergo without significant degradation?

A3: There is no specific data on the freeze-thaw stability of this compound. However, for many small molecules, it is recommended to limit freeze-thaw cycles to a maximum of three. It is crucial to perform your own freeze-thaw stability assessment as part of your bioanalytical method validation to determine the acceptable number of cycles for your specific conditions.

Q4: Are there any recommended additives or collection tubes to improve the stability of this compound in blood samples?

A4: While specific studies on this compound are not available, general best practices for stabilizing analytes in blood and plasma should be followed. Consider using collection tubes containing a glycolysis inhibitor like sodium fluoride, although its effectiveness against enzymes that might degrade Acarbose is not confirmed. The most critical step is the rapid separation of plasma or serum from blood cells to minimize enzymatic activity.

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Sample Extraction
Potential Cause Troubleshooting Step
Degradation during sample preparation Process samples on ice to minimize enzymatic activity. Ensure the pH of all solutions is within a neutral and stable range.
Adsorption to labware Use low-binding polypropylene tubes and pipette tips.
Inefficient extraction Optimize the extraction solvent and pH. Acarbose is a polar molecule, so a polar organic solvent or a mixed-mode solid-phase extraction (SPE) may be necessary.
Precipitation issues Ensure complete protein precipitation by optimizing the precipitant-to-sample ratio and vortexing time. Centrifuge at a sufficient speed and duration to obtain a clear supernatant.
Issue 2: High Variability in Quality Control (QC) Sample Results
Potential Cause Troubleshooting Step
Inconsistent sample handling Standardize the entire sample handling and analysis workflow. Ensure all samples are treated identically.
Bench-top instability Perform a bench-top stability experiment to determine how long this compound is stable at room temperature in the biological matrix.
Autosampler instability If samples are queued in the autosampler for an extended period, assess the stability of this compound under the autosampler's temperature conditions.
Instrumental issues Check for fluctuations in the mass spectrometer's performance or chromatographic inconsistencies.

Experimental Protocols for Stability Assessment

To ensure the reliability of your bioanalytical data, it is essential to perform comprehensive stability assessments for this compound in the relevant biological matrix. The following are general protocols based on FDA and EMA guidelines for bioanalytical method validation.

Bench-Top Stability

Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that simulates the sample handling and processing time.

Methodology:

  • Prepare replicate QC samples at low and high concentrations in the biological matrix.

  • Thaw the samples and leave them at room temperature (approximately 20-25°C).

  • Analyze the samples at predefined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Calculate the percentage deviation of the mean concentration at each time point from the nominal concentration.

Freeze-Thaw Stability

Objective: To assess the stability of this compound after repeated freeze-thaw cycles.

Methodology:

  • Prepare replicate QC samples at low and high concentrations.

  • Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a specified number of times (e.g., 3 or 5 cycles).

  • After the final thaw, analyze the samples.

  • Compare the concentrations to those of freshly prepared QC samples.

Long-Term Stability

Objective: To determine the stability of this compound in the biological matrix under the intended long-term storage conditions.

Methodology:

  • Prepare a sufficient number of QC samples at low and high concentrations.

  • Store the samples at the intended storage temperature (e.g., -80°C).

  • Analyze a set of samples at various time points (e.g., 0, 1, 3, 6, and 12 months).

  • The mean concentration at each time point should be within ±15% of the nominal concentration.

Data Presentation

The results of the stability experiments should be summarized in clear and concise tables.

Table 1: Example of Freeze-Thaw Stability Data

QC LevelCycle 1 (% Bias)Cycle 2 (% Bias)Cycle 3 (% Bias)
Low QC-2.5-4.8-7.2
High QC-1.8-3.5-6.1

Table 2: Example of Long-Term Stability Data at -80°C

QC Level1 Month (% Bias)3 Months (% Bias)6 Months (% Bias)
Low QC-3.1-5.6-8.9
High QC-2.4-4.9-7.5

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Sample Analysis cluster_stability Stability Testing Collect_Blood Collect Whole Blood Centrifuge Centrifuge Immediately Collect_Blood->Centrifuge Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Store_Minus_80 Store at -80°C Separate_Plasma->Store_Minus_80 Long-term Storage Bench_Top Bench-Top Stability Separate_Plasma->Bench_Top Thaw_Sample Thaw Sample Store_Minus_80->Thaw_Sample Freeze_Thaw Freeze-Thaw Stability Store_Minus_80->Freeze_Thaw Long_Term Long-Term Stability Store_Minus_80->Long_Term Prepare_Sample Prepare for Analysis (e.g., Protein Precipitation) Thaw_Sample->Prepare_Sample LC_MS_Analysis LC-MS/MS Analysis Prepare_Sample->LC_MS_Analysis

Caption: Recommended workflow for handling biological samples for this compound analysis.

troubleshooting_logic cluster_handling Sample Handling Issues cluster_storage Storage Issues cluster_method Analytical Method Issues Start Inconsistent this compound Results Check_Handling Review Sample Handling Protocol Start->Check_Handling Check_Storage Verify Storage Conditions Start->Check_Storage Check_Method Evaluate Analytical Method Start->Check_Method Time_to_Process Delay in Processing? Check_Handling->Time_to_Process Temp_Control Temperature during processing? Check_Handling->Temp_Control FT_Cycles Multiple Freeze-Thaw Cycles? Check_Storage->FT_Cycles Storage_Temp Correct Storage Temperature? Check_Storage->Storage_Temp Extraction_Recovery Low Extraction Recovery? Check_Method->Extraction_Recovery Matrix_Effects Significant Matrix Effects? Check_Method->Matrix_Effects Solution Implement Corrective Actions Time_to_Process->Solution Temp_Control->Solution FT_Cycles->Solution Storage_Temp->Solution Extraction_Recovery->Solution Matrix_Effects->Solution

Caption: A logical approach to troubleshooting this compound stability issues.

References

Technical Support Center: Acarbose-d4 Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Acarbose-d4.

Frequently Asked Questions (FAQs)

1. What are the recommended initial HPLC/UPLC conditions for this compound analysis?

For initial method development for this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is often a suitable starting point due to the polar nature of the analyte. Reversed-phase chromatography can also be employed, typically with ion-pairing agents to improve retention.

Table 1: Recommended Starting HPLC/UPLC Conditions for this compound

ParameterHILIC MethodReversed-Phase Method
Column Amide or bare silica column (e.g., Accucore 150 Amide HILIC, 100 x 2.1 mm, 2.6 µm)[1]C18 column (e.g., Alltima C18, 250 x 4.6 mm, 5 µm)[2][3]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.8[1]10 mM Ammonium Dihydrogen Phosphate with 0.04% Sodium 1-octanesulfonate, pH 3.3[2][3]
Mobile Phase B Acetonitrile[1]Acetonitrile[2][3]
Gradient 90% B to 60% B over 10 minutes15% B (isocratic)
Flow Rate 0.4 - 0.6 mL/min[1]0.8 mL/min[2][3]
Column Temp. 45 °C[1]30 °C[2][3]
Injection Vol. 2 - 10 µL10 µL[4]
Detector Mass Spectrometer (ESI+) or Charged Aerosol Detector (CAD)[1]UV at 200-210 nm[2][4][5][6][7] or Mass Spectrometer

2. What are the common challenges in achieving good peak shape for Acarbose and its deuterated analog?

Acarbose, being a polar oligosaccharide-like compound, is prone to poor peak shape (tailing or fronting) on traditional reversed-phase columns due to its low retention and potential for secondary interactions with the stationary phase. In HILIC, improper column equilibration and mismatched injection solvent can lead to distorted peaks.[8] The presence of anomers can also lead to peak broadening or split peaks, which can often be addressed by increasing the column temperature.[1]

3. How can I improve the retention of this compound on a reversed-phase column?

To enhance retention on a C18 or similar column, consider the following:

  • Ion-Pairing Agents: Incorporating an ion-pairing agent like sodium 1-octanesulfonate into the aqueous mobile phase can significantly improve retention and peak shape.[2][3]

  • Lower Acetonitrile Concentration: A lower percentage of the organic modifier in the mobile phase will increase the retention of polar compounds.

  • Highly Aqueous Stable Columns: Employing a reversed-phase column specifically designed for use with highly aqueous mobile phases can provide better retention and stability.

4. What are the optimal mass spectrometry settings for this compound detection?

For mass spectrometric detection of this compound, electrospray ionization in positive mode (ESI+) is typically effective.

Table 2: Typical Mass Spectrometry Parameters for this compound

ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)Acarbose contains amine groups that are readily protonated.
Precursor Ion (m/z) VariesFor this compound, this will be higher than the unlabeled compound.
Product Ions (m/z) VariesDependent on the fragmentation pattern of this compound.
Collision Energy Optimization RequiredOptimize to achieve stable and abundant product ions.
Capillary Voltage 3-4 kVTypical range for ESI.
Source Temperature 120-150 °COptimize for desolvation without thermal degradation.
Desolvation Temp. 350-450 °COptimize for efficient solvent evaporation.

5. Will this compound co-elute with unlabeled Acarbose?

In most cases, deuterated compounds elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to weaker hydrophobic interactions.[9] While the effect is often small, complete co-elution is not guaranteed and should be experimentally verified. The retention time difference may be more pronounced with a higher degree of deuteration.[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase (Reversed-Phase) Add an ion-pairing agent (e.g., sodium 1-octanesulfonate) to the mobile phase.[2][3] Adjust the mobile phase pH.
Improper Column Equilibration (HILIC) Ensure the column is equilibrated with a minimum of 10 column volumes of the initial mobile phase conditions between injections to re-establish the aqueous layer on the stationary phase.[8]
Injection Solvent Mismatch (HILIC) The injection solvent should be as close as possible to the initial mobile phase composition (high organic content).[8]
Anomer Separation Increase the column temperature (e.g., to 90 °C on a porous graphitic carbon column) to facilitate on-column conversion between anomers, resulting in a single, sharper peak.[1]
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Low Retention Time / Analyte Eluting in the Void Volume
Possible Cause Recommended Solution
Insufficient Retention on Reversed-Phase Column Switch to a HILIC column which is better suited for polar analytes.[8][10] If using reversed-phase, incorporate an ion-pairing agent or use a column designed for polar compounds.[2][3]
Mobile Phase Too Strong (HILIC) Decrease the water content in the mobile phase. Water is the strong eluting solvent in HILIC.[10]
Incorrect Column Choice For highly polar compounds like Acarbose, consider porous graphitic carbon or specialized HILIC columns.[1][11]
Issue 3: Poor Sensitivity and Signal-to-Noise
Possible Cause Recommended Solution
Suboptimal Mass Spectrometer Settings Optimize source parameters (voltages, temperatures) and collision energy for this compound.
Mobile Phase Incompatibility with MS Use volatile mobile phase modifiers like ammonium formate or ammonium acetate instead of non-volatile salts like phosphate buffers when using a mass spectrometer.[8]
Poor Ionization Efficiency Adjust the mobile phase pH to promote the formation of the desired ionic species.
Low Detector Response (Non-MS) For UV detection, ensure the wavelength is optimal (around 200-210 nm).[2][4][5][6][7] For Charged Aerosol Detection (CAD), ensure the mobile phase is volatile and the detector settings are appropriate.[1]

Experimental Protocols

Protocol 1: HILIC-MS Method for this compound

This protocol is adapted from a method for Acarbose impurity analysis and is suitable for this compound.[1]

  • Chromatographic System: UPLC/HPLC system coupled to a mass spectrometer.

  • Column: Accucore 150 Amide HILIC, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 90% B to 60% B

    • 10-12 min: 60% B to 90% B

    • 12-20 min: 90% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a solvent matching the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water).

  • MS Detection: ESI+ with optimized parameters for this compound.

Protocol 2: Reversed-Phase HPLC-UV Method for this compound

This protocol is based on a validated method for Acarbose tablets.[2][3]

  • Chromatographic System: HPLC system with a UV detector.

  • Column: Alltima C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 10 mM ammonium dihydrogen phosphate (containing 0.04% sodium 1-octanesulfonate, adjusted to pH 3.3 with phosphoric acid) in a 15:85 ratio.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_check Initial Checks cluster_solutions Troubleshooting Paths cluster_outcome Outcome Problem Poor Chromatographic Performance (e.g., Bad Peak Shape, Low Retention) CheckSystem Verify System Suitability (Pressure, Leaks, Detector) Problem->CheckSystem CheckMethod Review Method Parameters (Column, Mobile Phase, Gradient) Problem->CheckMethod HILIC_Solutions HILIC Specific: - Check Equilibration - Match Injection Solvent - Adjust Water % CheckSystem->HILIC_Solutions HILIC Method RP_Solutions Reversed-Phase Specific: - Add Ion-Pairing Agent - Adjust pH - Use Polar-Compatible Column CheckSystem->RP_Solutions RP Method CheckMethod->HILIC_Solutions HILIC Method CheckMethod->RP_Solutions RP Method General_Solutions General Adjustments: - Optimize Temperature - Reduce Injection Volume - Prepare Fresh Mobile Phase HILIC_Solutions->General_Solutions RP_Solutions->General_Solutions Resolution Improved Separation General_Solutions->Resolution

Caption: A workflow for troubleshooting common chromatographic issues.

HILIC_Mechanism cluster_column HILIC Stationary Phase cluster_mobile_phase Mobile Phase StationaryPhase Polar Stationary Phase (e.g., Silica) Analyte This compound (Polar) AqueousLayer Aqueous Layer Analyte->AqueousLayer Partitions into Organic High % Organic (e.g., ACN) Organic->Analyte Lowers Retention (as % decreases) AqueousLayer->StationaryPhase Adsorbed to

Caption: The partitioning mechanism of this compound in HILIC.

MethodDevelopmentFlowchart Start Define Analytical Goal (Quantitation, Impurity Profiling) SelectMode Select Chromatographic Mode Start->SelectMode HILIC_Path HILIC Method Development SelectMode->HILIC_Path Polar Analyte RP_Path Reversed-Phase Method Development SelectMode->RP_Path Less Polar / with Modifiers Optimize Optimize Parameters (Gradient, Temp, pH) HILIC_Path->Optimize RP_Path->Optimize Validate Method Validation (Linearity, Precision, Accuracy) Optimize->Validate End Final Method Validate->End

Caption: A flowchart for this compound method development.

References

Technical Support Center: Acarbose-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Acarbose-d4 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3] For this compound, which is a polar oligosaccharide, matrix effects can be particularly pronounced due to the complexity of biological samples.

Q2: I am using this compound, a stable isotope-labeled internal standard (SIL-IS). Shouldn't this automatically correct for matrix effects?

A2: While SIL-IS are the gold standard for compensating for matrix effects, complete correction is not always guaranteed.[4][5] The underlying assumption is that the SIL-IS co-elutes perfectly with the analyte and experiences the identical degree of ion suppression or enhancement.[6] However, a phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between Acarbose and this compound, especially in reversed-phase or HILIC chromatography.[4][6][7] If this retention time shift occurs in a region of variable ion suppression, the analyte and internal standard will be affected differently, leading to inaccurate results.[4][8]

Q3: What are the common sources of matrix effects in biological samples for this compound analysis?

A3: The primary sources of matrix effects in biological matrices like plasma and urine are endogenous components that are co-extracted with the analyte. For polar compounds like this compound, these can include:

  • Phospholipids: Abundant in plasma and can cause significant ion suppression.[9]

  • Salts and buffers: Can alter the ionization efficiency in the mass spectrometer source.[10]

  • Other endogenous metabolites: A complex mixture of small molecules that can co-elute with the analyte.

Q4: How can I qualitatively and quantitatively assess matrix effects for my this compound method?

A4:

  • Qualitative Assessment: The post-column infusion technique is a common method to identify regions in the chromatogram where ion suppression or enhancement occurs.[11]

  • Quantitative Assessment: Matrix factor (MF) is calculated by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[11]

Q5: What are the key strategies to minimize matrix effects in this compound analysis?

A5: A multi-pronged approach is often necessary:

  • Effective Sample Preparation: To remove interfering components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation for removing phospholipids.[9]

  • Optimized Chromatographic Separation: To resolve this compound from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for polar compounds like Acarbose.[1][12]

  • Use of an Appropriate Internal Standard: this compound is a good choice, but it's crucial to verify its co-elution with Acarbose.[6][13]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[14]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy despite using this compound as an internal standard.

Possible Cause: Differential matrix effects on Acarbose and this compound due to chromatographic separation (deuterium isotope effect).

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of Acarbose and this compound. Is there a noticeable shift in retention time? Even a small shift can be problematic if it falls within a steep gradient of ion suppression.

  • Chromatographic Optimization:

    • Modify Gradient: Adjust the mobile phase gradient to ensure Acarbose and this compound elute in a region with minimal matrix effects, as identified by post-column infusion.

    • Change Column Chemistry: If using reversed-phase, consider switching to a HILIC column, which can offer different selectivity for polar compounds and may alter the elution profile of interfering matrix components.[1][12]

  • Sample Preparation Enhancement:

    • Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove a broader range of interfering compounds.

  • Evaluate Matrix Factor: Quantify the matrix effect for both Acarbose and this compound to confirm if they are experiencing different levels of ion suppression or enhancement.

Issue 2: Significant ion suppression observed for this compound.

Possible Cause: Inefficient removal of phospholipids or other endogenous interferences during sample preparation.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): If using PPT, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is optimized.

    • Liquid-Liquid Extraction (LLE): Test different organic solvents to find one that efficiently extracts this compound while leaving interfering components in the aqueous phase.

    • Solid-Phase Extraction (SPE): This is often the most effective method. Screen different SPE sorbents (e.g., mixed-mode, polymer-based) to achieve the best clean-up.

  • Chromatographic Adjustments:

    • Divert Flow: Use a divert valve to direct the early-eluting, highly polar (and often interfering) components to waste.

    • Optimize Gradient: Ensure that this compound elutes in a "clean" region of the chromatogram.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but may also compromise the limit of quantification.[12]

Data Presentation

Table 1: Illustrative Matrix Effects for this compound in Different Biological Matrices.

Biological MatrixSample Preparation MethodMatrix Factor (MF)Observed Effect
Human PlasmaProtein Precipitation0.65Significant Ion Suppression
Human PlasmaSolid-Phase Extraction0.92Minimal Ion Suppression
Human UrineDilute-and-Shoot0.80Moderate Ion Suppression
Rat PlasmaLiquid-Liquid Extraction1.15Minor Ion Enhancement

Note: The data in this table is illustrative and intended to demonstrate the potential variability of matrix effects. Actual values will depend on the specific analytical method and instrumentation.

Table 2: Illustrative Recovery of this compound with Different Sample Preparation Techniques.

Sample Preparation TechniqueMatrixMean Recovery (%)RSD (%)
Protein Precipitation (Acetonitrile)Human Plasma85.28.5
Liquid-Liquid Extraction (Ethyl Acetate)Human Plasma72.512.1
Solid-Phase Extraction (Polymeric)Human Plasma95.84.2

Note: The data in this table is for illustrative purposes. The optimal sample preparation technique should be determined experimentally.

Experimental Protocols

Protocol 1: Evaluation of Matrix Factor for this compound
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or a reconstitution solvent at a known concentration (e.g., the concentration of the internal standard working solution).

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) using the developed sample preparation method. Spike the extracted blank with this compound to the same concentration as Set A.

    • Set C (Blank Matrix): Analyze an extracted blank matrix sample to check for interferences.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

  • Interpretation:

    • MF close to 1 indicates minimal matrix effect.

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the Acarbose and this compound with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation / SPE Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant/Eluate Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Chromatography Chromatographic Separation (HILIC) Inject->Chromatography Detection MS/MS Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Troubleshooting_Workflow Start Inaccurate/Imprecise Results with this compound IS Check_Coelution Check Acarbose & This compound Co-elution Start->Check_Coelution Optimize_Chrom Optimize Chromatography (Gradient, Column) Check_Coelution->Optimize_Chrom No Assess_ME Assess Matrix Effect (Post-column infusion, MF) Check_Coelution->Assess_ME Yes Coelute_Yes Yes Coelute_No No Re_evaluate Re-evaluate Co-elution Optimize_Chrom->Re_evaluate Re_evaluate->Optimize_Chrom No Re_evaluate->Assess_ME Yes Improve_Cleanup Improve Sample Cleanup (e.g., switch to SPE) Assess_ME->Improve_Cleanup High Investigate_Other Investigate Other Issues (e.g., Instrument, Standards) Assess_ME->Investigate_Other Low ME_High High ME_Low Low Re_assess_ME Re-assess Matrix Effect Improve_Cleanup->Re_assess_ME Re_assess_ME->Improve_Cleanup High Resolved Issue Resolved Re_assess_ME->Resolved Low Investigate_Other->Resolved

References

Acarbose-d4 Fragmentation in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the fragmentation pattern of Acarbose-d4 in tandem mass spectrometry (MS/MS). The following question-and-answer-based troubleshooting guides and FAQs address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

Acarbose has a molecular weight of approximately 645.6 g/mol . For this compound, with the addition of four deuterium atoms in place of four hydrogen atoms, the expected monoisotopic mass will increase by approximately 4.025 Da. Therefore, the protonated molecular ion [M+H]⁺ should be observed at an m/z corresponding to the mass of the deuterated molecule plus the mass of a proton.

Q2: What are the primary fragmentation pathways for Acarbose and how would this apply to this compound?

The fragmentation of Acarbose, a pseudo-tetrasaccharide, primarily occurs through the cleavage of its glycosidic bonds.[1] This results in the formation of smaller saccharide-related fragment ions. For this compound, the fragmentation pathways are expected to be analogous to those of unlabeled Acarbose. The key difference will be the mass-to-charge ratio (m/z) of the resulting fragment ions, which will be shifted depending on whether the deuterium labels are retained on the charged fragment.

Q3: Where are the deuterium labels located in commercially available this compound?

The specific positions of the deuterium labels can vary by manufacturer. It is crucial to consult the certificate of analysis for the specific lot of this compound being used. Commonly, deuterium labels are introduced at positions that are not readily exchangeable, such as on carbon atoms, to ensure stability. The location of these labels is critical for interpreting the MS/MS fragmentation pattern.

Troubleshooting Guide

Problem: I am not observing the expected molecular ion for this compound.

  • Solution 1: Check Instrument Calibration. Ensure the mass spectrometer is properly calibrated across the mass range of interest.

  • Solution 2: Optimize Ionization Source Parameters. Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas temperature, and flow rates, to enhance the ionization of this compound.[2] Acarbose is a polar molecule and may require specific source conditions for optimal ionization.

  • Solution 3: Consider Adduct Formation. Acarbose can form adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[3] Look for ions at m/z values corresponding to these adducts.

Problem: The fragmentation pattern is complex and difficult to interpret.

  • Solution 1: Perform High-Resolution MS/MS. Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of the fragment ions.[4] This will aid in determining the elemental composition of each fragment and distinguishing between isobaric species.

  • Solution 2: Compare with Unlabeled Acarbose. Analyze an unlabeled Acarbose standard under the same experimental conditions. This will help to identify the fragments that contain the deuterium labels based on the observed mass shifts.

  • Solution 3: Utilize MSⁿ Fragmentation. If available, perform further stages of fragmentation (MS³) on the primary fragment ions. This can help to elucidate the structure of the fragments and confirm the fragmentation pathways.

Data Presentation

The following table summarizes the theoretical m/z values for the protonated molecule and key fragment ions of Acarbose and this compound, assuming the deuterium labels are on the valienamine moiety. The exact m/z values for this compound fragments will depend on the location of the deuterium labels.

Ion DescriptionAcarbose (C₂₅H₄₃NO₁₈) Theoretical m/z [M+H]⁺This compound (C₂₅H₃₉D₄NO₁₈) Theoretical m/z [M+H]⁺
Protonated Molecule 646.2559650.2810
Loss of terminal glucose 484.2031488.2282
Trisaccharide fragment 484.2031488.2282
Disaccharide fragment 322.1503326.1754
Valienamine + glucose 322.1503326.1754
Protonated valienamine 160.0974164.1225

Note: These values are theoretical and may vary slightly in experimental data.

Experimental Protocols

Methodology for LC-MS/MS Analysis of this compound

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of the polar Acarbose molecule.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • MS Scan Mode: Full scan MS to identify the precursor ion of this compound.

    • MS/MS Scan Mode: Product ion scan of the selected this compound precursor ion to obtain the fragmentation pattern.

    • Collision Energy: The collision energy should be optimized to achieve a good distribution of fragment ions. This typically involves a ramping of collision energy to observe both higher and lower mass fragments.

Visualizations

Logical Workflow for Troubleshooting this compound MS/MS Analysis

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Analysis cluster_3 Resolution No_Expected_Ion No Expected [M+H]+ Check_Calibration Check Instrument Calibration No_Expected_Ion->Check_Calibration Optimize_Source Optimize Ion Source No_Expected_Ion->Optimize_Source Consider_Adducts Consider Adducts No_Expected_Ion->Consider_Adducts Complex_Spectrum Complex Spectrum High_Resolution_MS High-Resolution MS/MS Complex_Spectrum->High_Resolution_MS Compare_Unlabeled Compare with Unlabeled Standard Complex_Spectrum->Compare_Unlabeled Perform_MSn Perform MSn Complex_Spectrum->Perform_MSn Successful_Identification Successful Identification Check_Calibration->Successful_Identification Optimize_Source->Successful_Identification Consider_Adducts->Successful_Identification High_Resolution_MS->Successful_Identification Compare_Unlabeled->Successful_Identification Perform_MSn->Successful_Identification

Caption: Troubleshooting workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

Acarbose_d4 This compound [M+H]+ Frag1 [M+H - C6H10O5]+ (Loss of Glucose) Acarbose_d4->Frag1  -162 Da Frag3 Valienamine-d4 + Glucose Acarbose_d4->Frag3 Internal Cleavage Frag2 [M+H - C12H20O10]+ (Loss of 2x Glucose) Frag1->Frag2  -162 Da Frag4 Valienamine-d4 Frag2->Frag4  -162 Da

References

Technical Support Center: Acarbose Analysis and Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acarbose-d4 as an internal standard to mitigate ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of acarbose?

A1: Ion suppression is a matrix effect that occurs in LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, acarbose.[1][2][3] This interference can lead to a decreased analyte signal, resulting in poor sensitivity, accuracy, and reproducibility of the analytical method.[1][4] In the analysis of acarbose from biological matrices such as plasma or serum, endogenous components like salts, phospholipids, and metabolites can all contribute to ion suppression.[5]

Q2: How can a stable isotope-labeled internal standard (SIL-IS) like this compound help in reducing ion suppression?

A2: A SIL-IS, such as this compound, is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium for hydrogen).[6] Since this compound is chemically identical to acarbose, it co-elutes and experiences similar ion suppression or enhancement effects during LC-MS analysis.[7][8] By adding a known concentration of this compound to both the calibration standards and the unknown samples, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio remains consistent even if the absolute signal intensity fluctuates due to ion suppression, thereby improving the accuracy and precision of the measurement.[7]

Q3: What are the key considerations when using this compound as an internal standard?

A3: When using this compound, it is crucial to ensure its purity and isotopic stability. Any presence of unlabeled acarbose in the this compound standard can lead to inaccurate quantification. Additionally, the chromatographic conditions should be optimized to ensure that acarbose and this compound co-elute as closely as possible. Even slight differences in retention times can lead to differential ion suppression effects, which would compromise the corrective ability of the internal standard.[9][10]

Q4: Can ion suppression still be an issue even when using this compound?

A4: Yes, while this compound can compensate for ion suppression, it does not eliminate it.[8][10] Significant ion suppression can still lead to a loss of sensitivity, potentially preventing the detection of low concentrations of acarbose. Therefore, it is always recommended to optimize sample preparation and chromatographic conditions to minimize ion suppression as much as possible before relying on the internal standard for correction.[8][11]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor signal intensity for both acarbose and this compound Significant ion suppression from the sample matrix.1. Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] 2. Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to better separate acarbose from co-eluting interferences.[7] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Inconsistent peak area ratios of acarbose to this compound Differential ion suppression due to chromatographic separation of the analyte and internal standard.1. Adjust Chromatographic Selectivity: Experiment with different stationary phases or mobile phase modifiers to achieve better co-elution of acarbose and this compound. 2. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression in the chromatogram and adjust the retention time of acarbose to avoid these regions.[7]
High background noise in the chromatogram Contamination from solvents, reagents, or sample collection tubes.1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade. 2. Check for Contamination: Analyze blank injections of water and mobile phase to identify sources of contamination.
This compound peak observed in blank samples Cross-contamination or presence of unlabeled acarbose in the internal standard.1. Verify Purity of Internal Standard: Analyze the this compound standard alone to check for the presence of unlabeled acarbose. 2. Prevent Carryover: Implement a robust needle wash protocol between injections.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect and Ion Suppression

This protocol outlines a method to qualitatively and quantitatively assess ion suppression in the analysis of acarbose.

1. Post-Column Infusion (Qualitative Assessment):

  • Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Procedure:

    • Infuse a standard solution of acarbose at a constant flow rate into the MS detector post-column.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal intensity of acarbose. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.

2. Post-Extraction Spike (Quantitative Assessment):

  • Objective: To quantify the extent of ion suppression.

  • Procedure:

    • Prepare a standard solution of acarbose in a neat solvent (Set A).

    • Extract a blank matrix sample and then spike it with the same concentration of acarbose as in Set A (Set B).

    • Analyze both sets of samples and compare the peak areas of acarbose.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Protocol 2: Bioanalytical Method Validation for Acarbose using this compound

This protocol provides a general framework for the validation of a bioanalytical method for acarbose, incorporating the use of this compound as an internal standard, based on FDA guidelines.[12]

1. Specificity and Selectivity:

  • Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences co-elute with acarbose or this compound.

2. Calibration Curve:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of acarbose and a constant concentration of this compound.

  • The calibration curve should consist of a blank, a zero standard (with internal standard), and at least six non-zero standards covering the expected concentration range.

3. Accuracy and Precision:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

  • Analyze multiple replicates of each QC level on different days to determine intra- and inter-day accuracy and precision.

4. Matrix Effect:

  • Evaluate the matrix effect using the post-extraction spike method as described in Protocol 1, using matrix from at least six different sources. The effect of the matrix on the quantification should be minimal and consistent across sources.

5. Recovery:

  • Determine the extraction recovery of acarbose by comparing the peak area of acarbose in pre-extraction spiked samples to that in post-extraction spiked samples.

Visualizations

IonSuppressionWorkflow cluster_sample Sample Matrix cluster_lc LC Separation cluster_ms MS Ionization & Detection Analyte Acarbose LC_Column LC Column Analyte->LC_Column IS This compound IS->LC_Column Matrix Interfering Components Matrix->LC_Column Ion_Source Ion Source Matrix->Ion_Source Ion Suppression LC_Column->Ion_Source Co-elution Detector Detector Ion_Source->Detector LogicalRelationship Start Start: Inaccurate Acarbose Quantification Problem Ion Suppression (Matrix Effect) Start->Problem Solution Use this compound (Internal Standard) Problem->Solution Mechanism Acarbose & this compound Experience Similar Ion Suppression Solution->Mechanism Calculation Calculate Peak Area Ratio (Acarbose / this compound) Mechanism->Calculation Outcome Accurate & Precise Quantification Calculation->Outcome

References

Technical Support Center: Acarbose-d4 Calibration Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acarbose-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of this compound calibration curves in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of Acarbose, a pharmaceutical agent used to treat type 2 diabetes. In quantitative bioanalysis by LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. It is chemically and physically almost identical to the analyte (Acarbose), meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of Acarbose.

Q2: I am observing poor linearity (r² < 0.99) in my this compound calibration curve. What are the potential causes?

Poor linearity is a common issue that can stem from several factors. These can range from issues with the preparation of your calibration standards to problems with the LC-MS/MS system. It is crucial to investigate potential sources of error systematically. Common causes include:

  • Inaccurate preparation of stock and working solutions: Errors in weighing, dilution, or solvent evaporation can lead to incorrect concentrations in your calibration standards.

  • Suboptimal chromatographic conditions: Poor peak shape, co-elution with interfering compounds, or retention time drift can all negatively impact linearity.

  • Matrix effects: Ion suppression or enhancement from components in the biological matrix can affect the analyte and internal standard differently, leading to a non-linear response.

  • Detector saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a loss of linearity.

  • Inappropriate weighting factor: Using a 1/x or 1/x² weighting factor in your regression analysis can often improve linearity, especially over a wide dynamic range.

Q3: My this compound internal standard response is highly variable across my sample batch. What should I do?

High variability in the internal standard response can compromise the accuracy and precision of your results. A consistent internal standard response is crucial for reliable quantification. Potential causes for this variability include:

  • Inconsistent sample preparation: Variations in extraction recovery or pipetting errors when adding the internal standard can lead to inconsistent responses.

  • Matrix effects: Different samples within a batch may have varying levels of matrix components that can suppress or enhance the ionization of this compound.

  • Instrument instability: Fluctuations in the ESI source, such as an unstable spray or temperature variations, can cause the signal to drift over the course of an analytical run.

  • Sample carryover: If a high concentration sample is followed by a low concentration sample, carryover from the injector or column can lead to an artificially high internal standard response in the second sample.

Troubleshooting Guides

Guide 1: Poor Calibration Curve Linearity

This guide provides a step-by-step approach to troubleshooting poor linearity in your this compound calibration curve.

Problem Potential Cause Recommended Action
Non-linear curve, especially at high concentrations Detector Saturation1. Dilute the upper-level calibration standards and re-inject. 2. Reduce the injection volume. 3. Optimize the detector gain or use a less intense MRM transition.
Scattered data points across the curve Inaccurate Standard Preparation1. Prepare fresh stock and working solutions of Acarbose and this compound. 2. Use calibrated pipettes and ensure accurate dilutions. 3. Verify the purity and integrity of the reference standards.
Poor linearity at the lower end of the curve Low Sensitivity / High Background1. Optimize MS parameters (e.g., collision energy, declustering potential) for Acarbose and this compound. 2. Improve sample clean-up to reduce matrix interference. 3. Ensure the mobile phase is fresh and of high purity to minimize background noise.
Systematic deviation from linearity Inappropriate Regression Model1. Apply a weighting factor to the linear regression (e.g., 1/x or 1/x²). 2. Evaluate if a quadratic fit is more appropriate for your data, but ensure it is scientifically justified.
Guide 2: Inconsistent Internal Standard (this compound) Response

This guide will help you diagnose and resolve issues related to a variable this compound signal.

Problem Potential Cause Recommended Action
Gradual decrease or increase in IS response over the run Instrument Drift / Column Fouling1. Allow the LC-MS system to equilibrate for a longer period. 2. Clean the ESI source. 3. Wash the analytical column with a strong solvent or consider replacing it.
Random, sporadic high or low IS responses Sample Preparation Inconsistency1. Review your sample preparation protocol for any potential sources of error. 2. Ensure thorough vortexing after adding the internal standard. 3. Automate the liquid handling steps if possible to improve precision.
Low IS response in specific samples Significant Matrix Effects1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Modify the chromatographic method to separate this compound from the interfering matrix components. 3. Use a more rigorous sample clean-up technique (e.g., solid-phase extraction).
High IS response in blank samples Carryover1. Inject a blank solvent after a high concentration standard to assess carryover. 2. Optimize the injector wash procedure with a strong, organic solvent. 3. If carryover persists, a less "sticky" column may be required.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Acarbose Quantification

This protocol provides a general framework for the analysis of Acarbose using this compound as an internal standard. Optimization will be required for your specific instrumentation and sample matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the this compound internal standard (e.g., at 50 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

Parameter Condition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C

3. Mass Spectrometry Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Acarbose646.2484.225
Acarbose646.2322.135
This compound650.2488.225
This compound650.2326.135

Note: These MRM transitions are suggested starting points and should be optimized on your specific mass spectrometer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add this compound in Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute p4->p5 a1 Injection p5->a1 a2 HILIC Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Analyte/IS Ratio d1->d2 d3 Calibration Curve d2->d3 d4 Quantification d3->d4

Caption: this compound Experimental Workflow.

troubleshooting_logic cluster_linearity Linearity Issues cluster_is IS Variability start Poor Calibration Curve Performance lin1 Check Standard Preparation start->lin1 is1 Verify Sample Prep Consistency start->is1 lin2 Optimize Chromatography lin1->lin2 lin3 Evaluate Matrix Effects lin2->lin3 lin4 Check for Detector Saturation lin3->lin4 lin5 Apply Curve Weighting lin4->lin5 is2 Investigate Matrix Effects is1->is2 is3 Check for Instrument Drift is2->is3 is4 Assess Carryover is3->is4

Caption: Troubleshooting Logic for Calibration Issues.

Validation & Comparative

Acarbose-d4 vs. 13C-Acarbose: A Comparative Guide for Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Acarbose, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards, Acarbose-d4 and 13C-Acarbose, supported by experimental principles and data presentation to inform your selection process.

The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). A suitable SIL internal standard should ideally co-elute with the analyte and exhibit identical ionization and extraction characteristics, thereby effectively compensating for variations in sample preparation and matrix effects.[1][2] This guide delves into the nuanced differences between deuterium-labeled (this compound) and carbon-13-labeled (13C-Acarbose) internal standards for the analysis of the anti-diabetic drug Acarbose.

Performance Comparison: this compound vs. 13C-Acarbose

The primary distinction between this compound and 13C-Acarbose lies in the potential for chromatographic separation and isotopic exchange. While both are designed to mimic the behavior of unlabeled Acarbose, their performance can differ, particularly in high-precision quantitative assays.

FeatureThis compound (Deuterium-labeled)13C-Acarbose (Carbon-13-labeled)
Co-elution with Acarbose May exhibit slight chromatographic separation from the unlabeled analyte due to the "isotope effect".[3]Co-elutes perfectly with the unlabeled analyte.[4]
Correction for Matrix Effects Generally effective, but differential matrix effects can occur if chromatographic separation is present.[2][5]Provides superior correction for matrix effects due to identical retention time and ionization behavior.[3]
Isotopic Stability Deuterium labels can be susceptible to back-exchange with protons from the solvent or matrix, especially at certain molecular positions.[2][6]Carbon-13 labels are chemically stable and not prone to exchange.[7]
Cost-Effectiveness Generally less expensive to synthesize.[8]Typically more expensive due to the complexity of synthesis.[8]
Availability Commercially available.May have more limited commercial availability.

Experimental Data Summary

Studies have shown that the use of 13C-labeled internal standards can lead to improved precision and accuracy in quantitative LC-MS/MS assays by more effectively compensating for matrix-induced ionization suppression or enhancement.[3] The potential for chromatographic shifts with deuterium-labeled standards can lead to the analyte and the internal standard being subjected to different matrix environments as they elute, compromising the corrective ability of the internal standard.[2]

Experimental Protocols

Below is a generalized experimental protocol for the quantification of Acarbose in human plasma using a stable isotope-labeled internal standard. This protocol should be optimized and validated for specific laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or 13C-Acarbose).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive ion electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Acarbose and the chosen internal standard.

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

Signaling Pathways and Experimental Workflows

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing cluster_Result Result Plasma Plasma Sample Add_IS Add Internal Standard (this compound or 13C-Acarbose) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Analyte/IS Ratio Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Concentration Acarbose Concentration Quantification->Concentration

Figure 1. A typical bioanalytical workflow for Acarbose quantification.

Conclusion

For routine bioanalytical applications, this compound can be a cost-effective and suitable internal standard. However, for assays demanding the highest level of accuracy, precision, and reliability, particularly in the context of regulatory submissions or pivotal clinical studies, 13C-Acarbose is the superior choice . Its identical chromatographic behavior to the unlabeled analyte ensures the most effective compensation for matrix effects and eliminates concerns regarding isotopic exchange, leading to more robust and defensible data. The selection between these two internal standards should be based on the specific requirements of the analytical method and the overall objectives of the research or drug development program.

References

Lack of Publicly Available Data Prevents Direct Pharmacokinetic Comparison of Acarbose and Acarbose-d4

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available scientific literature and experimental data has revealed a significant gap in the current knowledge base regarding the pharmacokinetic properties of Acarbose-d4. While extensive information exists for the well-established anti-diabetic drug acarbose, no studies detailing the absorption, distribution, metabolism, and excretion (ADME) of its deuterated analogue, this compound, could be identified. Consequently, a direct comparative analysis of the pharmacokinetics of these two compounds, as requested, cannot be provided at this time.

This absence of data precludes the creation of a detailed comparison guide with supporting experimental evidence. For researchers, scientists, and drug development professionals, this highlights a potential area for future investigation. Pharmacokinetic studies on this compound would be necessary to elucidate any potential differences in its metabolic fate and systemic exposure compared to acarbose. Such studies would likely involve in vivo experiments to determine key pharmacokinetic parameters.

While a comparative analysis is not feasible, this report provides a summary of the known pharmacokinetics of acarbose, based on available literature. This information can serve as a baseline for any future comparative studies.

Pharmacokinetics of Acarbose

Acarbose is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor, delaying the digestion of carbohydrates in the small intestine.[1] Its therapeutic action is primarily localized to the gastrointestinal tract.[2]

Absorption: Acarbose is minimally absorbed in its active form. Less than 2% of an orally administered dose is absorbed as the active drug.[2][3] However, approximately 35% of the dose is absorbed as various metabolites.[2] Peak plasma concentrations of the active drug are reached approximately 1 hour after oral administration.[3]

Metabolism: Acarbose is extensively metabolized within the gastrointestinal tract. This metabolism is carried out by intestinal bacteria and digestive enzymes.[2][4][5] The major metabolites are 4-methylpyrogallol derivatives (sulfate, methyl, and glucuronide conjugates).[4] One of the metabolites, formed by the cleavage of a glucose molecule, also possesses alpha-glucosidase inhibitory activity.[4]

Excretion: The small fraction of acarbose that is absorbed as the intact drug is almost entirely excreted by the kidneys.[4] The majority of an oral dose, approximately 51%, is eliminated in the feces as unabsorbed drug and its metabolites.[2] The plasma elimination half-life of acarbose is approximately 2 hours in healthy individuals.[5][6]

Summary of Acarbose Pharmacokinetic Parameters
ParameterValueCitation
Bioavailability (Active Drug) < 2%[2][3]
Bioavailability (Metabolites) ~35%[2]
Time to Peak Plasma Concentration (Tmax) ~1 hour[3]
Metabolism Primarily in the GI tract by bacteria and enzymes[2][4][5]
Primary Excretion Route Feces (~51%)[2]
Elimination Half-life (t½) ~2 hours[5][6]

Experimental Protocols for Acarbose Pharmacokinetic Studies

Detailed experimental protocols for pharmacokinetic studies on acarbose can be found in various clinical trial publications and regulatory submission documents. A general methodology for a pharmacokinetic study of acarbose would typically involve the following steps:

  • Subject Recruitment: Healthy volunteers or patients with type 2 diabetes are recruited for the study.

  • Drug Administration: A single oral dose of acarbose is administered to the subjects.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of acarbose and its metabolites are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, and elimination half-life.

Mechanism of Action of Acarbose

The therapeutic effect of acarbose is derived from its ability to inhibit alpha-glucosidase enzymes in the brush border of the small intestine. This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

Acarbose_Mechanism cluster_intestine Small Intestine Lumen Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates->Alpha-Glucosidase Digestion Glucose Glucose Alpha-Glucosidase->Glucose Breakdown Bloodstream Bloodstream Glucose->Bloodstream Absorption Acarbose Acarbose Acarbose->Alpha-Glucosidase Inhibition

Caption: Mechanism of action of acarbose in the small intestine.

References

A Guide to Inter-Laboratory Comparison of Acarbose-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting and evaluating an inter-laboratory comparison of Acarbose-d4 analysis. As no direct proficiency testing data for this compound is publicly available, this document presents a model study, including hypothetical data, to assist researchers, scientists, and drug development professionals in designing and participating in such a comparison. The objective is to ensure reliability and comparability of analytical results across different laboratories.

Hypothetical Inter-Laboratory Study Design

An inter-laboratory comparison, also known as a proficiency test, is a crucial method for a laboratory to assess its analytical performance against other laboratories.[1][2] This section outlines a hypothetical study for the analysis of this compound in human plasma.

Objective: To assess the proficiency of participating laboratories in the quantitative analysis of this compound in human plasma and to identify potential systematic errors or areas for methodological improvement.

Study Coordinator: A designated independent organization responsible for preparing and distributing test samples, collecting results, and performing statistical analysis.

Participants: A group of bioanalytical laboratories from pharmaceutical companies, contract research organizations (CROs), and academic institutions.

Test Samples:

  • Blank Plasma: Human plasma with no detectable this compound.

  • Spiked Samples: Human plasma spiked with known concentrations of this compound at three levels:

    • Low Concentration (LC): 5 ng/mL

    • Medium Concentration (MC): 50 ng/mL

    • High Concentration (HC): 200 ng/mL

  • Each laboratory receives two sets of randomly coded samples for each concentration level to assess repeatability.

Data Presentation and Performance Evaluation

The performance of each laboratory is evaluated based on the deviation of their reported results from the assigned reference value. A common statistical tool for this is the Z-score, which expresses the difference between a laboratory's result and the consensus mean in terms of the standard deviation.[3][4]

Z-Score Calculation: Z = (x - X) / σ where:

  • x = result from the participating laboratory

  • X = the assigned value (consensus mean of all participants' results)

  • σ = the proficiency standard deviation (a pre-established value or the standard deviation of the participants' results)

Interpretation of Z-Scores: [3]

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance (warning signal)

  • |Z| ≥ 3: Unsatisfactory performance (action signal)

Table 1: Hypothetical Results for Low Concentration Sample (5 ng/mL)
Laboratory IDReported Value 1 (ng/mL)Reported Value 2 (ng/mL)Mean (ng/mL)Z-ScorePerformance
Lab-0015.15.35.20.82Satisfactory
Lab-0024.54.74.6-1.15Satisfactory
Lab-0035.85.95.852.87Questionable
Lab-0044.95.04.950.00Satisfactory
Lab-0053.94.14.0-2.95Questionable
Consensus Mean 4.95
Std. Dev. 0.35
Table 2: Hypothetical Results for Medium Concentration Sample (50 ng/mL)
Laboratory IDReported Value 1 (ng/mL)Reported Value 2 (ng/mL)Mean (ng/mL)Z-ScorePerformance
Lab-00151.552.151.80.75Satisfactory
Lab-00248.248.848.5-1.13Satisfactory
Lab-00355.155.755.42.68Questionable
Lab-00450.350.950.60.00Satisfactory
Lab-00545.145.945.5-2.94Questionable
Consensus Mean 50.6
Std. Dev. 1.80
Table 3: Hypothetical Results for High Concentration Sample (200 ng/mL)
Laboratory IDReported Value 1 (ng/mL)Reported Value 2 (ng/mL)Mean (ng/mL)Z-ScorePerformance
Lab-0012052072060.74Satisfactory
Lab-002192194193-1.26Satisfactory
Lab-0032202242223.03Unsatisfactory
Lab-0041992012000.00Satisfactory
Lab-005180184182-2.79Questionable
Consensus Mean 200
Std. Dev. 6.60

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This section provides a detailed methodology for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated analog of Acarbose and is typically used as an internal standard in bioanalytical methods.[5]

Materials and Reagents
  • This compound reference standard

  • Acarbose (for use as unlabeled analyte if required for method development)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 400 µL of acetonitrile containing the internal standard (if this compound is not the analyte itself).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase initial condition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System UPLC/HPLC system
Column HILICpak VC-50 2D (2.0 mm I.D. x 150 mm) or equivalent HILIC column[6]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 90% B (0-1 min), 90-50% B (1-5 min), 50% B (5-6 min), 90% B (6.1-8 min)
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: To be determined by infusion of the standard
Source Temp. 150°C
Desolvation Temp. 400°C

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) ppt Add Acetonitrile (400 µL) plasma->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (13,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate HILIC Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound analysis in plasma.

Inter-Laboratory Comparison Logic

interlab_comparison cluster_organizer Study Organizer cluster_labs Participating Laboratories prep Prepare & Validate Samples distribute Distribute Samples to Labs prep->distribute receive Receive Samples distribute->receive collect Collect Results analyze Statistical Analysis (Z-Scores) collect->analyze report Issue Performance Report analyze->report review Review Performance Report report->review perform_analysis Perform Analysis receive->perform_analysis submit Submit Results perform_analysis->submit submit->collect corrective_action Implement Corrective Actions (if necessary) review->corrective_action

Caption: Logical flow of an inter-laboratory comparison study.

References

Acarbose-d4: A Comparative Guide to its Validation as a Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Acarbose-d4 as a reference material, particularly for its use as an internal standard in analytical assays. It compares the expected performance of this compound with the established Acarbose reference standard and provides supporting experimental frameworks for its validation.

Introduction to Acarbose and the Role of an Isotopically Labeled Standard

Acarbose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. Accurate quantification of Acarbose in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry (MS). A SIL internal standard is chemically identical to the analyte, ensuring that it behaves similarly during sample preparation and analysis, thus compensating for matrix effects and improving the accuracy and precision of the results.

This guide outlines the essential validation parameters for establishing this compound as a reliable reference material.

Comparative Data Summary

The following tables summarize the key comparative parameters between the official Acarbose reference standard and a validated this compound reference material.

Table 1: General Characteristics

ParameterAcarbose Reference StandardThis compound Reference Material
Chemical Formula C₂₅H₄₃NO₁₈C₂₅H₃₉D₄NO₁₈
Molecular Weight ~645.6 g/mol ~649.6 g/mol
CAS Number 56180-94-0114663-03-9
Appearance White to off-white powderWhite to off-white powder
Solubility Soluble in water and methanolSoluble in water and methanol

Table 2: Quality and Performance Parameters

ParameterAcarbose Reference StandardThis compound Reference MaterialMethod of AnalysisAcceptance Criteria
Chemical Purity ≥ 98%≥ 98%HPLC-UV, HPLC-CADConforms to pharmacopeial standards
Isotopic Purity N/A≥ 98%LC-MSMinimal unlabeled Acarbose
Isotopic Enrichment N/A≥ 99% (for deuterium)Mass SpectrometryConsistent isotopic distribution
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, ¹³C NMR, MSSpectroscopic MethodsConforms to known structure
Stability Stable under specified conditionsStable under specified conditionsHPLC-UV, LC-MSNo significant degradation

Experimental Protocols for Validation

The validation of this compound as a reference material involves a series of experiments to confirm its identity, purity, and suitability for its intended analytical application.

Identity Confirmation

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

Methodology: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

  • ¹H NMR & ¹³C NMR:

    • Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the spectra with that of an official Acarbose reference standard to confirm the core structure.

    • The absence or significant reduction of signals in the ¹H NMR spectrum at specific chemical shifts will confirm the location of the deuterium labels.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of this compound.

    • Infuse the solution into an HRMS instrument (e.g., Q-TOF or Orbitrap).

    • Determine the accurate mass of the molecular ion and compare it with the theoretical mass of this compound.

Chemical and Isotopic Purity Assessment

Objective: To determine the chemical purity of this compound and quantify the percentage of the deuterated form versus any unlabeled Acarbose.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC-MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable column for polar compounds, such as a HILIC or amide column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Appropriate for the column dimensions.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the mass-to-charge ratios (m/z) of both Acarbose and this compound.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Inject the solution into the LC-MS system.

    • Determine the peak area of this compound and any co-eluting unlabeled Acarbose.

    • Calculate the chemical purity by comparing the main peak area to the total area of all peaks.

    • Calculate the isotopic purity by comparing the peak area of this compound to the sum of the peak areas of this compound and unlabeled Acarbose.

Performance as an Internal Standard

Objective: To evaluate the performance of this compound as an internal standard in a quantitative bioanalytical method.

Methodology: Method Validation according to FDA/ICH Guidelines

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking a biological matrix (e.g., human plasma) with known concentrations of Acarbose.

    • Prepare QCs at low, medium, and high concentrations.

    • Add a constant concentration of this compound to all standards and QCs.

  • Sample Preparation: Perform an extraction procedure (e.g., protein precipitation or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Validation Parameters:

    • Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio (Acarbose/Acarbose-d4) against the concentration of Acarbose.

    • Accuracy and Precision: Analyze the QCs on multiple days to determine the intra- and inter-day accuracy and precision.

    • Matrix Effect: Evaluate the influence of the biological matrix on the ionization of Acarbose and this compound.

    • Recovery: Determine the extraction recovery of both the analyte and the internal standard.

Visualizations

Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_performance Performance Evaluation cluster_certification Certification Synthesis Chemical Synthesis of this compound Purification Purification Synthesis->Purification NMR 1H & 13C NMR Spectroscopy Purification->NMR HRMS High-Resolution Mass Spectrometry Purification->HRMS LC_UV_CAD Chemical Purity (HPLC-UV/CAD) Purification->LC_UV_CAD LC_MS_Purity Isotopic Purity (LC-MS) Purification->LC_MS_Purity Method_Validation Bioanalytical Method Validation NMR->Method_Validation HRMS->Method_Validation LC_UV_CAD->Method_Validation LC_MS_Purity->Method_Validation Stability Stability Assessment Method_Validation->Stability CoA Certificate of Analysis Generation Stability->CoA

Caption: Workflow for the validation of this compound as a reference material.

Signaling_Pathway cluster_inhibition Mechanism of Action Acarbose Acarbose / this compound Alpha_Glucosidase Intestinal α-Glucosidase Acarbose->Alpha_Glucosidase Inhibition Glucose_Absorption Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Leads to Complex_Carbs Complex Carbohydrates Complex_Carbs->Alpha_Glucosidase Hydrolysis

Caption: Mechanism of action of Acarbose.

Conclusion

The validation of this compound as a reference material is critical for its reliable use as an internal standard in quantitative analytical methods. A thorough validation process, encompassing identity confirmation, purity assessment, and performance evaluation, ensures the accuracy and reproducibility of analytical data. While this compound is expected to perform comparably to the official Acarbose reference standard in terms of its chemical properties, its isotopic purity and stability are key parameters that must be rigorously assessed. This guide provides a framework for researchers and scientists to understand and implement the necessary validation procedures for this compound.

Acarbose-d4 Versus Other Deuterated Oligosaccharides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of Acarbose-d4 with other deuterated oligosaccharides, supported by experimental data and detailed protocols, to aid in the development of robust analytical assays.

Introduction to Acarbose and the Need for Deuterated Standards

Acarbose is an α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It acts by delaying the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2] Accurate quantification of acarbose in biological matrices is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is the gold standard in quantitative LC-MS/MS.[3][4] A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency.[5] This allows for the correction of variability introduced during sample preparation and analysis, leading to improved precision and accuracy.[3][6] this compound is the deuterated form of acarbose and is an ideal internal standard for the quantification of acarbose.[7][8]

Physicochemical Properties of this compound

This compound is a complex oligosaccharide with deuterium atoms incorporated into its structure. The key physicochemical properties are summarized in the table below. The addition of deuterium atoms increases the molecular weight, allowing it to be distinguished from the unlabeled acarbose by the mass spectrometer, while maintaining very similar chromatographic behavior.

PropertyAcarboseThis compound
Chemical Formula C25H43NO18C25H39D4NO18
Molecular Weight 645.60 g/mol 649.63 g/mol
Appearance White to off-white powderAmorphous Powder
Solubility Soluble in waterSoluble in water
Primary Use Antidiabetic drugInternal standard for acarbose quantification

Performance Comparison: this compound vs. Other Deuterated Oligosaccharides

Theoretical Advantages of this compound:

  • Identical Chromatographic Retention Time: this compound is expected to have a retention time that is virtually identical to that of acarbose, which is a key characteristic of an ideal internal standard.[5] While minor shifts due to the deuterium isotope effect can sometimes be observed, they are generally negligible, especially with modern UHPLC systems.[4]

  • Similar Extraction Recovery and Matrix Effects: Because its chemical structure is almost identical to acarbose, this compound will exhibit very similar behavior during sample extraction procedures and will be affected by matrix components in the same way as the analyte.[9] This ensures that any loss of analyte during sample preparation or any ion suppression/enhancement during analysis is accurately compensated for.

  • Predictable Fragmentation: The fragmentation pattern of this compound in the mass spectrometer will be very similar to that of acarbose, with a predictable mass shift in the fragment ions corresponding to the deuterated part of the molecule. This allows for the development of highly specific and sensitive multiple reaction monitoring (MRM) transitions.

Potential Alternatives and Their Limitations:

Other deuterated oligosaccharides, such as deuterated maltose or deuterated glucose, could theoretically be used as internal standards. However, they present significant disadvantages compared to this compound for the analysis of acarbose:

  • Different Retention Times: These compounds would have different chromatographic retention times from acarbose, meaning they would not be able to compensate for matrix effects that are specific to the elution time of acarbose.

  • Varying Extraction Recoveries: The differences in their chemical structures would likely lead to different extraction efficiencies compared to acarbose.

  • Dissimilar Ionization Efficiencies: Their ionization responses in the mass spectrometer could differ significantly from that of acarbose.

The following table summarizes the expected performance of an LC-MS/MS method for acarbose quantification using this compound as an internal standard, based on typical validation parameters reported for similar bioanalytical assays.[10]

ParameterTypical Performance Metric
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL in plasma
Intra- and Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Mean Recovery 85-115%
Matrix Effect Compensated by IS, with normalized matrix factor close to 1

Experimental Protocols

Below is a representative experimental protocol for the quantification of acarbose in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is often suitable for polar compounds like acarbose.[11][12][13]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component to elute the polar analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Acarbose: Precursor ion (e.g., m/z 646.2) → Product ion (e.g., m/z 484.2)

    • This compound: Precursor ion (e.g., m/z 650.2) → Product ion (e.g., m/z 488.2) (Note: Specific MRM transitions should be optimized by infusing the pure compounds into the mass spectrometer.)

Visualizations

Mechanism of Action of Acarbose

Caption: Acarbose competitively inhibits α-glucosidase in the intestine.

Experimental Workflow for Acarbose Quantification

G Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Workflow for plasma sample preparation and analysis.

Conclusion

For the quantitative analysis of acarbose in biological matrices by LC-MS/MS, this compound is the most appropriate internal standard. Its use ensures high accuracy and precision by effectively compensating for variations in sample preparation and analysis. While other deuterated oligosaccharides could be considered, they are unlikely to provide the same level of performance due to differences in their physicochemical properties compared to acarbose. The experimental protocol provided in this guide offers a solid foundation for developing a robust and reliable bioanalytical method for acarbose quantification.

References

A Comparative Guide to Acarbose and Acarbose-d4 in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in diabetes research, understanding the nuanced roles of acarbose and its deuterated analog, Acarbose-d4, is crucial for robust and accurate preclinical evaluation. This guide provides a detailed comparison of their applications and performance in key assays, supported by experimental data and protocols.

Introduction to Acarbose and this compound

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine.[1][2] By delaying the digestion of complex carbohydrates, acarbose effectively reduces postprandial hyperglycemia, making it a valuable therapeutic agent for type 2 diabetes.[3][4]

This compound is a stable, deuterium-labeled version of acarbose.[5][6] In research settings, its primary role is not as a therapeutic agent itself, but as an internal standard in analytical methodologies, particularly for pharmacokinetic (PK) studies involving liquid chromatography-mass spectrometry (LC-MS).[7] The four deuterium atoms increase its molecular weight, allowing it to be distinguished from the non-labeled acarbose by a mass spectrometer, while its chemical properties remain virtually identical.

Head-to-Head in Key Assays: A Role-Defined Comparison

The comparison of Acarbose and this compound in assays is not one of direct competition in efficacy, but rather a delineation of their distinct and complementary functions. Non-labeled acarbose is the compound of interest being tested for its biological activity, while this compound serves as a critical tool for accurate quantification.

Data Summary

Table 1: Performance of Non-labeled Acarbose in Enzyme Inhibition Assays

ParameterValueAssay ConditionsReference
IC50 (α-glucosidase) 11 nMIntestinal α-glucosidase[5]
IC50 (α-glucosidase) 0.587 ± 0.014 µMDrosophila α-glucosidase, in vivo[8]
IC50 (α-glucosidase) 198 µg/mLMicroscale in vitro assay[9]
Inhibition Type Competitiveα-glucosidase[1]

Table 2: Properties of this compound as an Internal Standard

PropertyValueSignificance in AssaysReference
Molecular Formula C25H39D4NO18Differentiable mass from non-labeled acarbose[6]
Molecular Weight 649.63 g/mol Mass shift of +4 Da compared to acarbose[6]
Isotopic Purity High (typically >98%)Minimizes interference from unlabeled compoundVendor Specific
Primary Application Internal Standard in LC-MSAccurate quantification in biological matrices[7]

Table 3: Comparative Applications in Research Assays

FeatureNon-labeled AcarboseThis compound
Primary Role Test compound (analyte/inhibitor)Internal standard for quantification
Enzyme Inhibition Assays Active inhibitor being characterizedNot typically used as an inhibitor
Metabolic Stability Assays Substrate for metabolic enzymesUsed to spike samples for recovery and quantification
Pharmacokinetic Studies The drug being measured in vivoThe tool for accurate measurement of the drug

Experimental Protocols

Alpha-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose (non-labeled) as a positive control

  • Test compounds

  • 50 mM Potassium phosphate buffer (pH 6.8)

  • 1 M Sodium carbonate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (2 U/mL) in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of acarbose or test compound.

  • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.[10]

  • To initiate the reaction, add 20 µL of 1 mM pNPG to each well.[10]

  • Incubate the mixture at 37°C for 20 minutes.[10]

  • Terminate the reaction by adding 50 µL of 1 M sodium carbonate.[10]

  • Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the enzyme activity.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Human liver microsomes (HLM)

  • Acarbose (non-labeled) as the test compound

  • This compound as the internal standard

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of acarbose in a suitable solvent.

  • In a microcentrifuge tube, pre-incubate HLM (0.5 mg/mL final protein concentration) in phosphate buffer at 37°C.[11]

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the acarbose solution (1 µM final concentration).[11]

  • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.[11]

  • Spike the quenched samples with a known concentration of this compound as the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of non-labeled acarbose at each time point, using the signal from this compound for normalization.

  • Plot the natural logarithm of the percentage of remaining acarbose against time to determine the elimination rate constant (k) and calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance.

Visualizing the Concepts

To further clarify the roles and mechanisms discussed, the following diagrams illustrate key pathways and workflows.

cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane cluster_2 Bloodstream Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion Alpha-Glucosidase Alpha-Glucosidase Disaccharides->Alpha-Glucosidase Substrate Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Acarbose Acarbose Acarbose->Alpha-Glucosidase Competitive Inhibition

Caption: Mechanism of Acarbose Action.

A Prepare Reagents (Enzyme, Substrate, Buffers) B Add Acarbose/Test Compound to 96-well plate A->B C Add Alpha-Glucosidase Incubate 5 min at 37°C B->C D Add Substrate (pNPG) Incubate 20 min at 37°C C->D E Stop Reaction (Sodium Carbonate) D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition F->G

Caption: Alpha-Glucosidase Inhibition Assay Workflow.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Administer Non-labeled Acarbose to study subject B Collect Blood Samples at various time points A->B C Process to Plasma B->C D Spike with this compound (Internal Standard) C->D E Protein Precipitation & Centrifugation D->E F Inject Supernatant E->F G Chromatographic Separation (Acarbose & this compound co-elute) F->G H Mass Spectrometric Detection (Separate ions by m/z) G->H I Quantify Acarbose using This compound signal for normalization H->I J Generate Pharmacokinetic Profile (Concentration vs. Time) I->J

Caption: Pharmacokinetic Study Workflow.

Conclusion

In the landscape of preclinical diabetes research, both acarbose and this compound are indispensable tools. While non-labeled acarbose serves as the primary subject of investigation for its therapeutic potential, this compound plays a critical, behind-the-scenes role in ensuring the accuracy and reliability of quantitative bioanalytical methods. Understanding the distinct applications of each compound is fundamental for designing robust experiments and generating high-quality, reproducible data. This guide provides the foundational knowledge for researchers to effectively utilize both molecules in their respective, crucial roles.

References

Acarbose-d4: The Gold Standard for Validating Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Internal Standards in Bioanalytical Assays

In the landscape of drug metabolism research, the precision and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the validity of pharmacokinetic and metabolic data. This guide provides a comprehensive comparison of Acarbose-d4, a deuterated stable isotope-labeled internal standard, with alternative non-isotopically labeled standards for the bioanalysis of Acarbose. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the information necessary to make informed decisions for their drug metabolism studies.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, chromatographic performance, and matrix effects. An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations. An ideal IS should mimic the analytical behavior of the analyte of interest as closely as possible.

This compound: The Superior Choice

This compound is a deuterated analog of Acarbose, an α-glucosidase inhibitor used in the management of type 2 diabetes. The substitution of four hydrogen atoms with deuterium results in a molecule that is chemically identical to Acarbose but has a different mass. This subtle yet significant modification makes this compound the preferred internal standard for the bioanalysis of Acarbose for several key reasons:

  • Co-elution with Analyte: this compound has nearly identical chromatographic properties to Acarbose, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement.

  • Compensation for Matrix Effects: Matrix effects, caused by co-eluting endogenous components in the biological matrix, can significantly impact the ionization of the analyte, leading to inaccurate quantification. Because this compound co-elutes with Acarbose, it is subjected to the same matrix effects, allowing for accurate normalization of the analyte signal.

  • Improved Precision and Accuracy: By effectively correcting for variability in sample extraction, injection volume, and ionization, this compound significantly improves the precision and accuracy of the bioanalytical method.

  • Regulatory Acceptance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical methods submitted for regulatory review.[1]

Comparison with a Structural Analog Internal Standard: Voglibose

To illustrate the superior performance of this compound, we present a comparative analysis with Voglibose, another α-glucosidase inhibitor that can be used as a structural analog internal standard for Acarbose. While structurally similar, Voglibose has different physicochemical properties, leading to distinct chromatographic behavior and susceptibility to matrix effects.

Table 1: Performance Comparison of this compound vs. Voglibose as Internal Standard for Acarbose Bioanalysis
ParameterThis compound (Deuterated IS)Voglibose (Structural Analog IS)
Chromatographic Retention Time Co-elutes with AcarboseDifferent retention time than Acarbose
Matrix Effect (% CV) < 5%15-25%
Precision (% RSD) < 5%10-20%
Accuracy (% Bias) Within ± 5%Within ± 15%
Regulatory Compliance Highly RecommendedAcceptable with Justification

Data presented are typical values observed in bioanalytical method validation studies.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a rigorous validation process. The following is a detailed protocol for the validation of an LC-MS/MS method for the quantification of Acarbose in human plasma, comparing the use of this compound and Voglibose as internal standards. This protocol is based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[2][3]

Preparation of Stock and Working Solutions
  • Acarbose Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Acarbose reference standard in 10 mL of methanol:water (50:50, v/v).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol:water (50:50, v/v).

  • Voglibose Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Voglibose reference standard in 10 mL of methanol:water (50:50, v/v).

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike blank human plasma with the appropriate Acarbose working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • QC Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (either this compound or Voglibose).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A HILIC column appropriate for polar compounds.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Acarbose, this compound, and Voglibose.

Method Validation Parameters

The method should be validated for the following parameters according to regulatory guidelines:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and IS.

  • Calibration Curve: Assess the linearity, accuracy, and precision of the calibration curve over the defined concentration range.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at the LLOQ, LQC, MQC, and HQC levels.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.

  • Recovery: Determine the extraction efficiency of the analyte and IS at three QC levels.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of Acarbose, the experimental workflow for bioanalytical method validation, and the logical relationship in choosing an internal standard.

cluster_MOA Acarbose Mechanism of Action Carbohydrates Complex Carbohydrates (Starch, Sucrose) Disaccharides Disaccharides (Maltose, Sucrose) Carbohydrates->Disaccharides Digestion Monosaccharides Monosaccharides (Glucose) Disaccharides->Monosaccharides Hydrolysis Absorption Glucose Absorption in Small Intestine Monosaccharides->Absorption Acarbose Acarbose Alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Acarbose->Alpha_Glucosidase Inhibits

Caption: Acarbose competitively inhibits α-glucosidase in the small intestine, delaying carbohydrate digestion and glucose absorption.

cluster_Workflow Bioanalytical Method Validation Workflow cluster_Validation_Parameters Validation Parameters Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis Selectivity Selectivity Full_Validation->Selectivity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Matrix_Effect Matrix_Effect Full_Validation->Matrix_Effect Recovery Recovery Full_Validation->Recovery Stability Stability Full_Validation->Stability cluster_Decision Internal Standard Selection Logic Start Need for Internal Standard in LC-MS/MS Assay SIL_Available Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available? Start->SIL_Available Use_SIL Use SIL IS (this compound) (Preferred Choice) SIL_Available->Use_SIL Yes Use_Analog Use Structural Analog IS (e.g., Voglibose) SIL_Available->Use_Analog No End Proceed with Validated Assay Use_SIL->End Validate Thoroughly Validate for Matrix Effects & Specificity Use_Analog->Validate Validate->End

References

Acarbose vs. Voglibose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the efficacy, safety, and microbiological impact of two prominent alpha-glucosidase inhibitors.

Published for researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of acarbose and voglibose, two widely used alpha-glucosidase inhibitors for the management of type 2 diabetes mellitus. This document synthesizes data from multiple clinical studies to compare their performance, supported by detailed experimental protocols and visual representations of their mechanism of action and experimental workflows.

Executive Summary

Acarbose and voglibose are both effective in improving glycemic control by delaying carbohydrate absorption in the gastrointestinal tract. Clinical evidence suggests that while both drugs demonstrate comparable efficacy in reducing HbA1c and fasting plasma glucose, acarbose may have a slight advantage in reducing postprandial glucose levels, particularly after dinner. Conversely, voglibose is often associated with a better safety profile, exhibiting a lower incidence of gastrointestinal adverse events. Emerging research also points to differing impacts on the gut microbiota, which may contribute to their overall therapeutic effects.

Comparative Efficacy

Multiple head-to-head clinical trials have evaluated the glycemic control efficacy of acarbose and voglibose. The primary endpoints in these studies typically include changes in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial plasma glucose (PPG).

Table 1: Comparison of Efficacy in Glycemic Control
ParameterAcarboseVogliboseKey FindingsCitations
HbA1c Reduction Significant reduction of ~0.7% from baseline.Significant reduction of ~0.7% from baseline.Both drugs show comparable efficacy in lowering HbA1c levels over a 24-week period.[1][1]
Fasting Plasma Glucose (FPG) Reduction Decrease of 16.27 ± 59.63 mg/dL from baseline.Decrease of 10.44 ± 42.30 mg/dL from baseline.No statistically significant difference was observed between the two groups.[1][1]
Postprandial Plasma Glucose (PPG) Reduction (1-hour post-dinner) Significant decrease from 233.54 ± 69.38 to 176.80 ± 46.63 mg/dL.Significant decrease from 224.18 ± 70.07 to 193.01 ± 55.39 mg/dL.Acarbose demonstrated a significantly greater reduction in 1-hour post-dinner glucose levels compared to voglibose.[1][2][1][2]
PPG Reduction (1-hour post-meal) Significant decrease from 228.3 ± 37.4 to 182.7 ± 35.5 mg/dL.Significant decrease from 224.9 ± 42.8 to 204.1 ± 37.6 mg/dL.Acarbose showed a more pronounced reduction in 1-hour postprandial blood glucose in a randomized crossover study.[3][3]
PPG Reduction (2-hour post-meal) Significant decrease at 4 and 8 weeks.No significant decrease.Acarbose was found to be more effective in reducing 2-hour postprandial blood glucose.[3][3]

Safety and Tolerability Profile

The primary safety concerns with alpha-glucosidase inhibitors are gastrointestinal adverse events, owing to the fermentation of undigested carbohydrates in the colon.

Table 2: Comparison of Adverse Events
Adverse EventAcarbose GroupVoglibose GroupKey FindingsCitations
Total Adverse Events 73.3% of subjects reported AEs.67.7% of subjects reported AEs.The overall incidence of adverse events was comparable between the two groups.[1][1]
Drug-Related Adverse Events 16.7% of subjects reported drug-related AEs.9.8% of subjects reported drug-related AEs.A higher incidence of drug-related adverse events was observed in the acarbose group.[1][1]
Flatulence 90% of patients.56.7% of patients.A significantly higher percentage of patients treated with acarbose reported flatulence.[3][3]
Abdominal Distention 16.7% of patients.10% of patients.Abdominal distention was more commonly reported in the acarbose group.[3][3]

Impact on Gut Microbiota

The gut microbiome is increasingly recognized as a key player in metabolic health. Both acarbose and voglibose, by altering carbohydrate delivery to the colon, can significantly modulate the composition and function of the gut microbiota.

Table 3: Comparative Effects on Gut Microbiota
Microbial ChangeAcarboseVogliboseKey FindingsCitations
Firmicutes/Bacteroidetes Ratio Tends to decrease the ratio.Decreased the ratio in a 12-week study.Both drugs appear to modulate this key ratio, which is often elevated in metabolic dysregulation.[4][5][4][5]
Beneficial Genera Increases in Lactobacillus and Bifidobacterium.Limited data in humans, but animal studies suggest potential for beneficial shifts.Acarbose has been more extensively studied and is shown to promote the growth of beneficial bacteria.[5][5]
Specific Genera Changes Increases in Faecalibacterium and Dialister; decreases in Butyricicoccus, Phascolarctobacterium, and Ruminococcus.Limited specific data from human studies.Acarbose treatment leads to distinct shifts in the abundance of specific gut microbial genera.[6][7][6][7]

Mechanism of Action

Acarbose and voglibose are competitive inhibitors of alpha-glucosidase enzymes located in the brush border of the small intestine. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, acarbose and voglibose delay carbohydrate digestion and absorption, thereby reducing the postprandial rise in blood glucose.

Alpha-Glucosidase_Inhibitor_Mechanism cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Carbohydrates->Oligosaccharides Pancreatic α-amylase AlphaGlucosidase α-Glucosidase Enzymes (Sucrase, Maltase, etc.) Oligosaccharides->AlphaGlucosidase Binds to Glucose Glucose AlphaGlucosidase->Glucose Hydrolyzes to Bloodstream Bloodstream Glucose->Bloodstream Absorbed into Inhibitor Acarbose / Voglibose Inhibitor->AlphaGlucosidase Competitively Inhibits

Caption: Mechanism of action of alpha-glucosidase inhibitors.

Experimental Protocols

The following provides a generalized experimental protocol based on common methodologies used in randomized controlled trials comparing acarbose and voglibose.

Study Design: Randomized, Open-Label, Active-Controlled, Parallel-Group Study

A 24-week, prospective, multicenter study is a common design for comparing the efficacy and safety of acarbose and voglibose in patients with type 2 diabetes inadequately controlled with existing therapy.[1][2]

Clinical_Trial_Workflow cluster_acarbose Acarbose Group (n≈60) cluster_voglibose Voglibose Group (n≈62) Screening Screening Phase (Inclusion/Exclusion Criteria Assessment) Randomization Randomization (1:1) Screening->Randomization A_Start Start Acarbose (e.g., 100 mg t.i.d.) Randomization->A_Start V_Start Start Voglibose (e.g., 0.3 mg t.i.d.) Randomization->V_Start A_FollowUp Follow-up Visits (Weeks 4, 8, 12, 16, 20) A_Start->A_FollowUp A_Endpoint End of Study (Week 24) Efficacy & Safety Assessment A_FollowUp->A_Endpoint V_FollowUp Follow-up Visits (Weeks 4, 8, 12, 16, 20) V_Start->V_FollowUp V_Endpoint End of Study (Week 24) Efficacy & Safety Assessment V_FollowUp->V_Endpoint

Caption: Generalized workflow of a comparative clinical trial.

Inclusion and Exclusion Criteria
  • Inclusion Criteria:

    • Adults (e.g., 18-79 years) with a diagnosis of type 2 diabetes.[1][2]

    • Inadequate glycemic control (e.g., HbA1c > 7.0% and ≤ 10.0%) on current therapy (e.g., basal insulin with or without metformin or a sulfonylurea).[1][2]

    • Stable dose of background antidiabetic medication for at least 3 months prior to screening.[1][2]

  • Exclusion Criteria:

    • History of type 1 diabetes, diabetic ketoacidosis, or hyperosmolar hyperglycemic state.

    • Significant cardiovascular, renal, or hepatic disease.

    • History of gastrointestinal surgery or chronic gastrointestinal disorders.[8]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the study (e.g., 24 weeks).

  • Secondary Efficacy Endpoints:

    • Change in FPG from baseline.

    • Self-monitoring of blood glucose (SMBG) at multiple time points (e.g., pre- and post-meals).

    • Changes in body weight and Body Mass Index (BMI).

  • Safety Assessments:

    • Monitoring and recording of all adverse events (AEs), with a specific focus on gastrointestinal events.

    • Laboratory safety tests (hematology, clinical chemistry, urinalysis).

    • Vital signs and physical examinations.

Conclusion

Both acarbose and voglibose are valuable therapeutic options in the management of type 2 diabetes, particularly for targeting postprandial hyperglycemia. The choice between these two agents may be guided by individual patient characteristics and treatment goals. Acarbose may be slightly more effective in reducing postprandial glucose excursions, while voglibose offers a more favorable gastrointestinal tolerability profile. The differential effects of these drugs on the gut microbiota represent a promising area for future research to better understand their mechanisms of action and to potentially personalize therapy. Further large-scale, long-term comparative studies are warranted to confirm these findings and to evaluate their impact on cardiovascular outcomes.

References

Safety Operating Guide

Proper Disposal Procedures for Acarbose-d4

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Acarbose-d4, designed for researchers, scientists, and drug development professionals. While this document refers to this compound, the disposal procedures are based on the safety profile of Acarbose, as the isotopic labeling does not alter its fundamental chemical properties or environmental impact.

Pre-Disposal Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate safety measures. This substance is harmful if swallowed.[1] Personal protective equipment (PPE) should be worn to avoid exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of dust formation, use a particulate filter respirator (e.g., P1 filter).[3]

Handle the compound in a well-ventilated area to minimize dust generation and inhalation.[2][3]

This compound Disposal Protocol

Pharmaceutical waste disposal is regulated and must be handled separately from general waste to prevent environmental contamination and ensure public safety.[4] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[3][5]

Step-by-Step Disposal Procedure:

  • Segregation: All waste contaminated with this compound, including unused product, empty containers, and contaminated lab materials (e.g., gloves, wipes, weighing paper), must be segregated from other laboratory waste streams.[4]

  • Containment:

    • Solid Waste: Place solid this compound waste and contaminated materials into a designated, properly sealed, and clearly labeled hazardous waste container.[3] The container should be robust to prevent leakage.

    • Empty Containers: Handle contaminated packages and containers in the same way as the substance itself.[3] Triple-rinse the container with a suitable solvent if local regulations permit; otherwise, dispose of the empty container as chemical waste.

  • Labeling: Label the waste container clearly as "Hazardous Waste" and include the chemical name "this compound," along with any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2]

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal company.[4][6] These companies will typically transport the waste for incineration at a permitted facility, which is the standard and required method for pharmaceutical waste destruction.[4][5]

Consult your institution's EHS department or a local waste disposal expert for specific guidance tailored to your location.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Control Dust: Avoid breathing in dust.[7] Use dry clean-up procedures; do not generate dust by sweeping.[7]

  • Containment: Mechanically take up the spilled material (e.g., with a dustpan or vacuum equipped with a HEPA filter) and place it in a sealed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

  • PPE: Wear appropriate PPE during the entire cleanup process.[7]

Quantitative Data Summary

The following table summarizes key data for Acarbose relevant to its handling and disposal.

PropertyValueSource
Acute Toxicity (Oral LD50, Rat) 24 g/kg[1]
Acute Toxicity (Oral LD50, Mouse) 24 g/kg[1]
Physical State Solid[2]
Solubility Soluble in water[2]
Environmental Hazards Shall not be classified as hazardous to the aquatic environment.[3]
Sewage Disposal Do not empty into drains.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start cluster_assessment cluster_streams cluster_actions cluster_end start This compound Waste Generated assess_type Identify Waste Type start->assess_type bulk Unused or Expired Bulk this compound assess_type->bulk  Bulk Material contaminated_solids Contaminated Solids (Gloves, Wipes, Weigh Boats) assess_type->contaminated_solids Contaminated Labware empty_container Empty Stock Container assess_type->empty_container Empty Container   contain_bulk Place in a sealed, labeled hazardous waste container. bulk->contain_bulk contain_solids Place in a designated solid hazardous waste bag/bin. contaminated_solids->contain_solids contain_container Treat as hazardous waste. Do not discard in regular trash. empty_container->contain_container final_disposal Store in designated area for pickup by licensed waste vendor. contain_bulk->final_disposal contain_solids->final_disposal contain_container->final_disposal

References

Essential Safety and Logistical Information for Handling Acarbose-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the handling and disposal of Acarbose-d4, a deuterated form of the alpha-glucosidase inhibitor, Acarbose. While specific safety data for this compound is limited, the following guidance is based on the safety data sheet (SDS) for Acarbose, which is chemically analogous.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartProtective EquipmentSpecifications
Eyes/Face Safety GogglesUse safety goggles with side protection.
Hands Chemical Resistant GlovesTested according to EN 374. The specific glove material and thickness should be chosen based on the breakthrough time for the substances being handled.
Respiratory Particulate Filter DeviceA P1 particulate filter device (EN 143) is necessary when dust formation is likely. This filters at least 80% of airborne particles.
Body Lab CoatA standard lab coat should be worn to protect street clothing.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area. Local and general ventilation should be used to minimize exposure.[1]

  • Avoid the formation of dust.[1] Deposited combustible dust has the potential for explosion.[1]

  • Take precautionary measures against static discharge.

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a dry place.[1][3][4]

  • Store at room temperature (20°C to 25°C or 68°F to 77°F), protected from moisture.[3][4]

  • Keep away from food, drink, and animal feedingstuffs.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release:

  • Containment: For significant spills, sweep up the material and place it in a compatible container for disposal.[4] Avoid generating dust during clean-up.

  • Ventilation: Ensure the affected area is well-ventilated.[1]

  • Personal Protection: Use appropriate personal protective equipment during cleanup.[4]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[1]

First Aid:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[5][6] If wearing contact lenses, remove them if it is easy to do so. Seek medical attention if symptoms persist.[4]
Skin Contact Wash the affected area with soap and water.[4][6] Remove contaminated clothing. Get medical attention if symptoms occur.[5]
Ingestion Rinse mouth with water.[5][6] Do not induce vomiting.[6] Call a physician or poison control center immediately.[4][6]
Inhalation Move the person to fresh air.[4][5] If breathing is difficult, get medical attention immediately.[4][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Material: Unused or waste this compound should be disposed of by a licensed hazardous material disposal company.[6] Incineration at an approved facility is a recommended method for significant quantities.[4]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

  • Regulations: Always adhere to all federal, state, and local regulations regarding chemical waste disposal.[6]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh this compound in a Fume Hood C->D Begin Experiment E Perform Experimental Procedures D->E F Store Unused Compound Properly E->F K Accidental Spill or Exposure E->K If spill/exposure occurs G Decontaminate Work Surfaces F->G Complete Experiment H Dispose of Waste Material G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J L Follow First Aid Measures K->L M Notify Lab Supervisor L->M

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.